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  • Product: Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl-
  • CAS: 15288-62-7

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 1,2-Dichloro-1,1,2,2-tetraphenyldisilane: A Comprehensive Crystallographic Guide

Executive Summary 1,2-Dichloro-1,1,2,2-tetraphenyldisilane (CAS 15288-62-7) is a pivotal electrophilic synthon in advanced organosilicon chemistry[1]. Characterized by a sterically encumbered silane backbone, this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2-Dichloro-1,1,2,2-tetraphenyldisilane (CAS 15288-62-7) is a pivotal electrophilic synthon in advanced organosilicon chemistry[1]. Characterized by a sterically encumbered silane backbone, this compound serves as a foundational precursor for the synthesis of complex oligosilanes, disilanediols, and photoactive bisacylpolysilanes[2]. This whitepaper provides an in-depth technical examination of its synthesis, physicochemical properties, and the rigorous methodologies required for its single-crystal X-ray structure analysis.

Chemical Context and Molecular Significance

Disilanes bearing both halogen and aryl functionalities are highly versatile. The molecular architecture of 1,2-dichloro-1,1,2,2-tetraphenyldisilane features two silicon atoms, each bonded to two phenyl groups and one chlorine atom[1]. This specific substitution pattern imparts significant steric strain while maintaining high reactivity toward nucleophilic substitution[3]. The compound is frequently utilized as a critical intermediate in the synthesis of 1,1,2,2-tetraphenyldisilane-1,2-diol and various α,ω -bisacylpolysilanes, which are currently being explored as high-performance Norrish type II photoinitiators[2].

Validated Synthetic Protocols

To obtain high-purity single crystals suitable for X-ray diffraction, the synthesis must be highly controlled to prevent the premature hydrolysis of the moisture-sensitive Si-Cl bonds.

Protocol A: Triflic Acid-Mediated Cleavage of Hexaphenyldisilane

This method leverages the selective protodesilylation of Si-C(aryl) bonds[2].

  • Dissolution: Suspend 40.00 g (77.10 mmol) of hexaphenyldisilane in anhydrous toluene and cool the reaction vessel to −70 °C under an inert argon atmosphere[2].

  • Triflation: Add 14.38 mL (161.91 mmol) of trifluoromethanesulfonic acid (TfOH) dropwise[2]. The strong acidity of TfOH selectively cleaves two phenyl groups (one on each silicon atom), forming a highly reactive bistriflate intermediate.

  • Halide Exchange: Allow the mixture to reach room temperature, applying gentle heat if necessary to achieve complete dissolution[2]. Subsequently, add an excess of anhydrous LiCl (32.69 g, 771.06 mmol) dissolved in diethyl ether[2]. The chloride ions nucleophilically displace the triflate groups.

  • Isolation: Stir the mixture overnight. Remove volatile components under vacuum, and extract the residue with non-polar solvents to yield the target dichlorodisilane[2].

Protocol B: Acetyl Chloride Treatment of Aminodisilanes

An alternative, highly efficient route involves the treatment of 1,2-bis(diethylamino)-1,1,2,2-tetraphenyldisilane with acetyl chloride[3]. The acetyl chloride reacts quantitatively with the diethylamino groups, forming N,N-diethylacetamide as a byproduct and yielding the dichlorodisilane in high purity, which can subsequently be hydrolyzed to the corresponding diol in 83% total yield[3].

Crystal Structure Analysis Workflow

The structural elucidation of sterically hindered disilanes requires meticulous crystallographic techniques. The bulky phenyl groups often lead to complex packing arrangements and potential solvent co-crystallization[4].

Step-by-Step Crystallographic Methodology:
  • Crystal Growth: Dissolve the synthesized 1,2-dichloro-1,1,2,2-tetraphenyldisilane in a minimal volume of an anhydrous solvent (e.g., n-heptane, toluene, or diethyl ether)[4]. Cool the concentrated solution slowly to −30 °C to induce the formation of high-quality single crystals[4].

  • Mounting: Operating inside a glovebox or under a cold N 2​ stream, select a suitable single crystal and immediately coat it in an inert perfluorinated polyether (silicone) oil[5]. Causality: This oil layer is critical to prevent atmospheric moisture from hydrolyzing the highly reactive Si-Cl bonds during data collection. Mount the crystal on a copper pin or glass fiber[5].

  • Data Collection: Transfer the mounted crystal to a diffractometer (e.g., Bruker APEX II) equipped with a microfocus sealed tube (Mo K α radiation, λ = 0.71073 Å)[5]. Maintain the crystal at cryogenic temperatures (100–150 K) using an Oxford Cryosystems cooler to minimize atomic thermal motion and improve diffraction resolution.

  • Structure Solution and Refinement: Integrate the diffraction data and apply multi-scan absorption corrections. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F 2 (SHELXL) within a graphical interface like Olex2. Ensure all non-hydrogen atoms are refined anisotropically[4].

Crystallographic Features and Causality:

In highly substituted tetraphenyldisilanes, the Si-Si bond length typically elongates beyond the standard 2.34 Å (often reaching 2.35–2.38 Å) due to the severe steric repulsion between the geminal and vicinal phenyl rings[4]. The Si-Cl bonds are highly polarized, facilitating their role as excellent leaving groups in subsequent Wurtz-type couplings or nucleophilic substitutions[2].

Quantitative Data Presentation

Table 1: Physicochemical Properties of 1,2-Dichloro-1,1,2,2-tetraphenyldisilane

PropertyValue / Description
CAS Registry Number 15288-62-7[1]
Molecular Formula C 24​ H 20​ Cl 2​ Si 2​ [1]
Molecular Weight 435.49 g/mol [1]
Appearance White to light yellow powder/crystal
Melting Point 112.0 – 116.0 °C
Reactivity Moisture-sensitive; Corrosive to metals
Storage Conditions Inert atmosphere, original packaging, away from moisture

Table 2: Comparative Structural Parameters of Tetraphenyl-Substituted Disilanes

CompoundSpace GroupSi-Si Bond Length (Å)Si-C(Aryl) Bond Length (Å)Ref
PhC(O)(SiPh 2​ ) 2​ C(O)PhTriclinic (P-1)2.358(7)1.953(14)[4]
HOPh 2​ Si-SiPh 2​ OHTriclinic (P-1)2.371.88[6]
(Ph 3​ SiSiMe 2​ ) 2​ OTriclinic (P-1)2.376(2)1.89 (avg)[7]

Visualizations

Synthesis A Hexaphenyldisilane (Ph3Si-SiPh3) B TfOH / Toluene -70 °C A->B C Bistriflate Intermediate B->C D LiCl / Et2O Room Temp C->D E 1,2-dichloro-1,1,2,2-tetraphenyldisilane (ClPh2Si-SiPh2Cl) D->E

Caption: Synthetic pathway for 1,2-dichloro-1,1,2,2-tetraphenyldisilane via triflation and halide exchange.

XrayWorkflow A Crystal Growth (Cooling in Heptane/Toluene) B Crystal Selection & Mounting (Silicone Oil) A->B C X-ray Diffraction (Bruker APEX II, N2 Stream) B->C D Data Reduction & Absorption Correction C->D E Structure Solution (Direct Methods / Olex2) D->E F Refinement & Anisotropic Displacement E->F

Caption: Step-by-step X-ray crystallographic workflow for moisture-sensitive disilane derivatives.

References

  • Synthesis and Characterization of a Variety of α,ω -Bisacylpolysilanes—A Study on Reactivity and Accessibility Source: ACS Omega / National Library of Medicine (PMC) URL:[Link]

  • Improved synthesis of HOPh2Si-SiPh2OH and crystal structure analyses of HOPh2Si-SiPh2OH and HOPh2Si-SiPh2-O-Ph2Si-SiPh2 OH·1/2C6H6 Source: ResearchGate URL:[Link]

  • (Me3N)Mo(CO)5-Catalyzed Reduction of DMF by Disiloxane and Disilane Moieties: Fate of the Silicon-Containing Fragments Source: Organometallics / ACS Publications URL:[Link]

Sources

Exploratory

Advanced Electronic Properties of Tetraphenyldisilane Derivatives: Mechanisms, Photophysics, and Applications

Executive Summary Tetraphenyldisilane (TPDS) and its derivatives represent a highly versatile class of organosilicon compounds characterized by a unique Si–Si σ-bond conjugated with peripheral aromatic systems. This stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetraphenyldisilane (TPDS) and its derivatives represent a highly versatile class of organosilicon compounds characterized by a unique Si–Si σ-bond conjugated with peripheral aromatic systems. This structural motif gives rise to exceptional electronic properties, including σ–π conjugation, intramolecular charge transfer (ICT), and Aggregation-Induced Emission Enhancement (AIEE). For materials scientists and drug development professionals, understanding the electronic architecture of TPDS derivatives is critical for developing next-generation Organic Light-Emitting Diodes (OLEDs), highly efficient photoredox catalysts, and advanced fluorescent probes for bio-imaging and photodynamic therapy (PDT).

This guide systematically deconstructs the electronic properties of TPDS derivatives, providing field-proven synthetic methodologies, photophysical validation protocols, and mechanistic insights into their behavior in both solution and solid states.

Molecular Architecture and Electronic Structure

The Phenomenon of σ–π Conjugation

The defining electronic feature of 1,1,2,2-tetraphenyldisilane is the interaction between the high-lying highest occupied molecular orbital (HOMO) of the Si–Si σ-bond and the low-lying lowest unoccupied molecular orbital (LUMO) of the adjacent phenyl π-systems[1][2]. Unlike traditional carbon-based systems where σ-electrons are tightly bound and chemically inert, the Si–Si σ-bond possesses an unusually high energy level.

This energy proximity allows for σ–π conjugation (and σ–π conjugation), effectively delocalizing electrons across the entire molecular framework. By functionalizing the phenyl rings with electron-donating (e.g., triarylamine) or electron-withdrawing groups, researchers can engineer Donor-Acceptor-Donor (D-A-D) architectures. This structural tuning directly modulates the HOMO-LUMO gap, enabling precise control over the molecule's absorption and emission spectra[3].

Aggregation-Induced Emission Enhancement (AIEE)

In conventional organic fluorophores, aggregation leads to aggregation-caused quenching (ACQ) due to intermolecular π–π stacking, which facilitates non-radiative energy transfer. TPDS derivatives, however, exhibit the exact opposite behavior: Aggregation-Induced Emission Enhancement (AIEE) [4].

The Causality of AIEE: In dilute solutions, the peripheral phenyl rings of the TPDS core undergo rapid intramolecular rotations. These rotations consume excited-state energy, funneling it into non-radiative decay pathways (heat), rendering the molecule non-fluorescent. When the molecules aggregate (e.g., in solid-state or poor solvents), steric hindrance physically restricts these intramolecular rotations (RIR). The non-radiative decay channels are blocked, forcing the excitons to relax via radiative decay, resulting in intense fluorescence[3][4].

AIE_Mechanism Sol Dilute Solution (Active Rotations) Agg Aggregated State (Restricted Rotations) Sol->Agg Addition of Poor Solvent NR Non-Radiative Decay (Energy Loss) Sol->NR Intramolecular Rotations Rad Radiative Decay (Fluorescence/AIEE) Agg->Rad Blocked Rotations

Mechanism of Aggregation-Induced Emission (AIE) via Restricted Intramolecular Rotation (RIR).

Quantitative Photophysical Data

The electronic properties of disilane-bridged D-A-D luminogens vary significantly based on their state (solution vs. aggregate). Table 1 summarizes the typical photophysical parameters observed in functionalized TPDS derivatives.

Table 1: Photophysical Properties of Representative TPDS-Bridged D-A-D Luminogens

PropertyDilute Solution (THF)Aggregated State (THF/Water 1:9)Solid State (Thin Film)
Absorption λmax​ (nm) 360 - 385365 - 390370 - 395
Emission λmax​ (nm) 440 - 460 (Weak)510 - 540 (Strong)520 - 550 (Intense)
Stokes Shift (nm) ~ 80~ 145~ 150
Quantum Yield ( ΦF​ ) < 0.5%35% - 50%45% - 65%
Fluorescence Lifetime ( τ ) < 0.1 ns2.5 - 4.0 ns3.0 - 5.5 ns

Data synthesized from spectroscopic analyses of triarylamine-functionalized disilanes[3]. The massive leap in Quantum Yield ( ΦF​ ) from <0.5% to >45% quantitatively validates the AIEE phenomenon.

Experimental Workflows & Self-Validating Protocols

To harness the electronic properties of TPDS derivatives, rigorous synthetic and analytical protocols must be employed. The following methodology outlines the synthesis of a fluorescent disilane via Si–H addition and the subsequent self-validating photophysical profiling.

Protocol 1: Synthesis of 1,2-bis{(E)-1,2-diarylethenyl}-1,1,2,2-tetraphenyldisilane

This protocol utilizes the reactivity of the Si–H bonds in 1,1,2,2-tetraphenyldisilane to functionalize alkynes, expanding the conjugated π-system[5].

  • Inert Atmosphere Preparation: Purge a Schlenk flask with ultra-high purity Argon for 15 minutes. The Si–Si and Si–H bonds are susceptible to oxidation, making strict anhydrous and anaerobic conditions mandatory[1].

  • Reagent Loading: Add 1.0 mmol of 1,1,2,2-tetraphenyldisilane and 2.2 mmol of the target diarylacetylene (e.g., diphenylacetylene) into the flask.

  • Catalyst Introduction: Introduce 5 mol% of a dinickel or palladium catalyst (e.g., [Ni(η2−ArC≡CAr)(dmpe)] ). The transition metal facilitates the oxidative addition of the Si–H bond.

  • Reaction Execution: Dissolve the mixture in 10 mL of dry toluene. Stir at 60°C for 12 hours. The thermal energy is required to overcome the activation barrier of the Si–H bond cleavage.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product via silica gel column chromatography using a hexane/dichloromethane gradient.

  • Structural Validation: Confirm the structure using 29 Si NMR. A shift from the precursor's characteristic Si–H resonance to a downfield signal (e.g., δ -15 to -20 ppm) confirms successful functionalization[6].

Protocol 2: Photophysical Profiling and AIEE Validation

To validate the AIEE properties for use in bio-imaging or OLEDs, a solvent/antisolvent titration must be performed.

  • Stock Solution Preparation: Prepare a 10μM stock solution of the synthesized TPDS derivative in spectroscopic-grade Tetrahydrofuran (THF).

  • Titration Matrix: Prepare 10 vials. To each, add varying volumetric fractions of THF and ultra-pure Water (a poor solvent for TPDS), ranging from 0% water ( fw​=0 ) to 90% water ( fw​=90% ), keeping the final concentration of the fluorophore constant at 1μM .

  • Spectroscopic Analysis: Measure the Photoluminescence (PL) spectra of each vial using an excitation wavelength corresponding to the molecule's absorption λmax​ (typically ~370 nm).

  • Causality Check (Self-Validation): As fw​ increases beyond 50%, the hydrophobic TPDS molecules will aggregate into nano-suspensions. You must observe a dramatic, non-linear increase in PL intensity. If the PL intensity decreases, the molecule is experiencing ACQ, indicating an failure in the steric design of the D-A-D architecture.

Workflow Step1 1. Precursor Synthesis (Metal-Catalyzed Si-H Addition) Step2 2. Structural Validation (1H/13C/29Si NMR & XRD) Step1->Step2 Step3 3. Photophysical Profiling (Solvent/Antisolvent Titration) Step2->Step3 Step4 4. Device/Assay Integration (OLED / Bio-imaging) Step3->Step4

End-to-end workflow for the development and validation of TPDS-based AIEE luminogens.

Applications in Advanced Technologies

Organic Light-Emitting Diodes (OLEDs) and TADF

The unique electronic properties of TPDS derivatives make them prime candidates for third-generation OLEDs. By fine-tuning the D-A-D structure, researchers can achieve Thermally Activated Delayed Fluorescence (TADF)[7][8]. In TADF, the energy gap between the lowest singlet excited state ( S1​ ) and the lowest triplet excited state ( T1​ ) is minimized ( ΔEST​<0.1eV ). This allows non-radiative triplet excitons to undergo Reverse Intersystem Crossing (RISC) back to the S1​ state, harvesting 100% of the excitons for light emission and drastically improving OLED device efficiency.

Bio-Imaging and Photodynamic Therapy (PDT)

For drug development professionals, the AIEE properties of TPDS derivatives solve a critical problem in bio-imaging: background noise. Because these molecules are non-fluorescent in aqueous biological fluids but become highly fluorescent upon aggregation (e.g., when accumulating in lipid droplets or specific cellular organelles), they provide exceptional signal-to-noise ratios[4]. Furthermore, TADF-active organosilicon compounds are currently being investigated as photosensitizers in Photodynamic Therapy (PDT), where their long-lived triplet states efficiently transfer energy to molecular oxygen, generating cytotoxic Reactive Oxygen Species (ROS) to target localized tumors[8].

Photoredox Catalysis

Beyond luminescence, 1,1,2,2-tetraphenyldisilane acts as an environmentally benign radical mediator and reducing agent. In visible-light-induced photoredox catalysis, TPDS facilitates hydrogen atom transfer (HAT) events. The steric bulk of the phenyl rings stabilizes the resulting silyl radicals, allowing for highly controlled, chemoselective reductions and Minisci-type alkylations without the toxicity associated with traditional organotin reagents[9][10][11].

References

  • Silicon: Organosilicon Chemistry ResearchGate URL:[Link]

  • Aggregation-Induced Emission Enhancement from Disilane-Bridged Donor–Acceptor–Donor Luminogens Based on the Triarylamine Functionality ResearchGate URL:[Link]

  • Preparation and Properties of Perarylated 3,4-Disila-1,5-hexadienes. A Fluorescent Disilane Accommodated in the Crystal Lattice ACS Publications URL:[Link]

  • Thermally Activated Delayed Fluorescence (TADF) Compounds as Photocatalyst in Organic Synthesis: A Metal-Free Greener Approach IntechOpen URL:[Link]

  • Organosilanes as Radical-Based Reducing Agents with Low Hydrogen Donating Abilities ResearchGate URL:[Link]

  • Photoredox Catalysis toward 2-Sulfenylindole Synthesis through a Radical Cascade Process ACS Publications URL:[Link]

  • Synthesis and Characterization of a Variety of α,ω-Bisacylpolysilanes—A Study on Reactivity and Accessibility National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

Thermal Stability and Mechanistic Profiling of 1,2-Dichloro-1,1,2,2-tetraphenyldisilane: A Comprehensive Technical Guide

Executive Summary Understanding the thermal stability and degradation kinetics of highly reactive organosilicon precursors is paramount for their successful application in advanced materials synthesis and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermal stability and degradation kinetics of highly reactive organosilicon precursors is paramount for their successful application in advanced materials synthesis and pharmaceutical development. This whitepaper provides an in-depth analysis of the thermal stability profile of 1,2-dichloro-1,1,2,2-tetraphenyldisilane (CAS: 15288-62-7). By examining the thermodynamic causality of its molecular structure and establishing a self-validating experimental workflow, this guide equips researchers with the authoritative protocols needed to handle and analyze this complex disilane.

Structural Thermodynamics & Causality of Stability

1,2-dichloro-1,1,2,2-tetraphenyldisilane is a structurally intricate organosilicon compound characterized by a central silicon-silicon (Si-Si) backbone, flanked by four bulky phenyl rings and two highly electronegative chlorine atoms[1].

The Causality of Thermal Behavior: The thermal stability of this molecule is not arbitrary; it is a direct mathematical and physical function of steric strain and electronic withdrawal.

  • Steric Hindrance: The tetraphenyl substitution creates significant steric repulsion between the adjacent silicon centers. This forces an elongation of the Si-Si bond, which inherently lowers the bond dissociation energy (BDE) compared to unhindered, aliphatic disilanes.

  • Electronic Effects: Concurrently, the electron-withdrawing chlorine atoms polarize the Si-Cl bonds. While this enhances its utility as a synthetic precursor (e.g., for forming acylsilanes or disilanediols), it drastically increases the molecule's susceptibility to nucleophilic attack[2]. If ambient moisture is not strictly controlled, moisture-driven hydrolysis can artificially lower the apparent thermal decomposition threshold, leading to inaccurate stability profiling.

Physicochemical Properties & Thermal Baselines

To establish a reliable handling and thermal profiling protocol, we must first define the quantitative baselines of the compound, as documented by authoritative chemical suppliers like3[3].

PropertyValueCausality / Significance in Thermal Profiling
CAS Number 15288-62-7Unique identifier for regulatory, safety, and inventory tracking.
Molecular Formula C24H20Cl2Si2High carbon/silicon ratio dictates behavior during high-temperature volatilization.
Molecular Weight 435.49 g/mol High molecular mass contributes to its solid crystalline state at standard temperature and pressure.
Melting Point 112.0 – 116.0 °CDefines the upper limit for solid-state storage and marks the onset of phase-transition mobility[3].
Appearance White to light yellow crystalColor shifts (e.g., deep yellowing/browning) act as a visual indicator of premature thermal degradation or oxidation[3].

Experimental Methodology: Self-Validating Thermal Profiling (TGA-DSC-MS)

To accurately map the thermal stability profile without introducing confounding variables (such as ambient moisture hydrolysis), a coupled Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS) workflow is required. This self-validating system ensures that any observed mass loss (TGA) is directly correlated with phase changes (DSC) and confirmed by molecular fragmentation identification (MS).

Step-by-Step Protocol
  • Inert Sample Preparation : Within an argon-filled glovebox controlled to <1 ppm H₂O and O₂, accurately weigh 5.0–10.0 mg of 1,2-dichloro-1,1,2,2-tetraphenyldisilane into an alumina (Al₂O₃) crucible.

    • Causality: Alumina is explicitly chosen over platinum to prevent potential catalytic interactions between the metal and the highly reactive Si-Cl bonds at elevated temperatures.

  • Atmospheric Purging : Transfer the sealed crucible to the TGA-DSC instrument using an inert transfer vessel. Initiate a high-purity Argon purge at 50 mL/min for 45 minutes prior to any heat application.

    • Causality: This eliminates oxidative degradation pathways, isolating pure thermal homolysis as the sole variable.

  • Thermal Ramping : Apply a linear heating rate of 10 °C/min from 25 °C to 600 °C.

    • Causality: A 10 °C/min rate provides an optimal thermodynamic balance, ensuring high thermal resolution (sharp DSC peaks) without sacrificing kinetic equilibrium within the sample bed.

  • Endothermic Phase Transition Mapping : Monitor the DSC heat flow to capture the sharp endothermic melting peak, expected precisely between 112.0 °C and 116.0 °C[3].

  • Evolved Gas Analysis (EGA) : Route the TGA exhaust through a transfer line heated to 200 °C directly into a quadrupole Mass Spectrometer.

    • Causality: The heated transfer line prevents the condensation of high-boiling degradation fragments (e.g., chlorobenzene derivatives) before they reach the MS detector, allowing for the real-time identification of silyl radical cleavage products.

ThermalProfiling Prep Sample Prep in Glovebox (<1 ppm H2O/O2) Purge Argon Purge (50 mL/min) Prep->Purge Ramp Thermal Ramping (10 °C/min to 600 °C) Purge->Ramp DSC DSC Analysis (Melting Endotherm) Ramp->DSC TGA TGA Analysis (Mass Loss Kinetics) Ramp->TGA Data Validated Thermal Stability Profile DSC->Data MS In-line MS (200 °C line) (Evolved Gas ID) TGA->MS MS->Data

Figure 1: Self-validating TGA-DSC-MS experimental workflow for precise thermal stability profiling.

Synthesis & Degradation Logical Pathways

Understanding the synthetic origin of 1,2-dichloro-1,1,2,2-tetraphenyldisilane provides critical context for its thermal degradation limits. As detailed in literature regarding the synthesis of complex polysilanes[2], the compound is typically synthesized from hexaphenyldisilane. The process involves the creation of a bistriflate intermediate using trifluoromethanesulfonic acid (TfOH) at -70 °C, followed by nucleophilic substitution with lithium chloride (LiCl)[2].

Thermally, the primary failure mode of the final product is the homolytic cleavage of the sterically strained Si-Si bond. If exposed to environmental moisture prior to thermal stress, the Si-Cl bonds act as the primary point of failure, rapidly hydrolyzing to form 1,1,2,2-tetraphenyldisilane-1,2-diol[4].

SynthesisPathway Hexa Hexaphenyldisilane (Precursor) TfOH TfOH / Toluene (-70 °C to RT) Hexa->TfOH Bistriflate Bistriflate Intermediate TfOH->Bistriflate LiCl LiCl Substitution Bistriflate->LiCl Target 1,2-Dichloro-1,1,2,2- tetraphenyldisilane LiCl->Target Thermal Thermal Stress (>200 °C) Target->Thermal Degradation Homolytic Cleavage (Silyl Radicals) Thermal->Degradation

Figure 2: Synthesis workflow and primary thermal degradation pathway of 1,2-dichloro-1,1,2,2-tetraphenyldisilane.

Conclusion

The thermal stability of 1,2-dichloro-1,1,2,2-tetraphenyldisilane is a delicate physical balance governed by the steric bulk of its phenyl groups and the extreme reactivity of its chlorine substituents. By employing rigorously controlled, inert thermal profiling techniques (TGA-DSC-MS), researchers can accurately isolate and determine its true degradation kinetics. This ensures its safe, predictable, and effective use as a foundational precursor in advanced organosilicon synthesis and pharmaceutical materials development.

References

  • CymitQuimica . "CAS 15288-62-7: Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl-". 1

  • TCI Chemicals . "1,2-Dichloro-1,1,2,2-tetraphenyldisilane | 15288-62-7".3

  • ACS Omega (PMC) . "Synthesis and Characterization of a Variety of α,ω-Bisacylpolysilanes—A Study on Reactivity and Accessibility". 2

  • Organometallics (ACS Publications) . "(Me3N)Mo(CO)5-Catalyzed Reduction of DMF by Disiloxane and Disilane Moieties". 5

Sources

Exploratory

Synthesis Pathways for sym-Dichlorotetraphenyldisilane: A Comprehensive Technical Guide

Executive Summary sym-Dichlorotetraphenyldisilane (1,2-dichloro-1,1,2,2-tetraphenyldisilane) is a critical building block in advanced organosilicon chemistry. Its symmetrical structure, featuring a robust silicon-silicon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

sym-Dichlorotetraphenyldisilane (1,2-dichloro-1,1,2,2-tetraphenyldisilane) is a critical building block in advanced organosilicon chemistry. Its symmetrical structure, featuring a robust silicon-silicon (Si–Si) backbone flanked by sterically stabilizing phenyl groups and reactive chlorine centers, makes it an ideal precursor for synthesizing complex polysilanes, disilanediols, and photoactive α,ω-bisacylpolysilanes. This technical guide provides an in-depth analysis of the two primary synthesis pathways for this compound: the protodesilylation of hexaphenyldisilane and the acylation-driven cleavage of aminodisilanes.

Mechanistic Foundations of Disilane Functionalization

The core challenge in functionalizing disilanes lies in preserving the fragile Si–Si bond (bond dissociation energy ~340 kJ/mol) while selectively substituting peripheral ligands. Harsh halogenating agents (e.g., Cl₂, PCl₅) often lead to unwanted Si–Si bond scission. To circumvent this, modern synthetic pathways rely on highly selective leaving groups.

The two most reliable methodologies exploit different mechanistic vulnerabilities:

  • Electrophilic Protodesilylation: Utilizing the electron-rich nature of the phenyl ring, superacids can selectively attack the ipso-carbon, cleaving the Si–C bond to release benzene while leaving the Si–Si bond intact[1].

  • Nucleophilic Acylation: Exploiting the polarity of the Si–N bond in aminodisilanes, acyl chlorides can drive a thermodynamically favorable cleavage that yields stable amide byproducts without risking backbone degradation[2].

Pathway 1: Protodesilylation via Trifluoromethanesulfonic Acid (TfOH)

Causality and Mechanism

This pathway utilizes hexaphenyldisilane as the starting material. The addition of trifluoromethanesulfonic acid (TfOH) at cryogenic temperatures (-70 °C) initiates an electrophilic aromatic substitution at the ipso-position of one phenyl ring per silicon atom. TfOH is chosen specifically because its conjugate base (the triflate anion) is an excellent, non-nucleophilic leaving group that stabilizes the intermediate 1,2-bis(trifluoromethanesulfonyloxy)-1,1,2,2-tetraphenyldisilane without inducing backbone cleavage.

Because silyl triflates are highly reactive and difficult to store, the intermediate is immediately subjected to an in situ nucleophilic substitution using an excess of lithium chloride (LiCl). The high lattice energy of the resulting lithium triflate byproduct acts as a thermodynamic sink, driving the formation of the target sym-dichlorotetraphenyldisilane[1].

Step-by-Step Protocol (Self-Validating System)
  • Preparation: Dissolve hexaphenyldisilane (40.00 g, 77.10 mmol) in anhydrous toluene under a strict nitrogen or argon atmosphere.

  • Cryogenic Activation: Cool the reaction vessel to −70 °C using a dry ice/acetone bath.

  • Acid Addition: Slowly add TfOH (14.38 mL, 161.91 mmol, ~2.1 eq.) dropwise. Causality: Dropwise addition prevents localized exothermic spikes that could lead to over-dephenylation or Si–Si bond cleavage.

  • Intermediate Validation (IPC): Remove the cooling bath and allow the mixture to reach room temperature. Gently heat with a heat gun if necessary.

    • Self-Validation Check: Hexaphenyldisilane is poorly soluble in cold toluene. The complete dissolution of the reactant into a clear solution upon reaching room temperature serves as a visual confirmation that the highly soluble bistriflate intermediate has successfully formed[1].

  • Halogen Exchange: Once at room temperature, add anhydrous LiCl (32.69 g, 771.06 mmol, ~10 eq.). Add a small volume of diethyl ether to facilitate the partial dissolution of LiCl, thereby increasing its nucleophilic availability.

  • Maturation: Stir the reaction mixture overnight at room temperature.

  • Isolation: Remove volatile components under vacuum. Extract the residue with a non-polar solvent, filter out the lithium triflate salts, and crystallize the product.

G1 N1 Hexaphenyldisilane (Ph6Si2) N2 TfOH Addition (Toluene, -70 °C) N1->N2 Step 1 N3 Protodesilylation (Cleavage of 2 Phenyl Groups) N2->N3 Mechanism N4 1,2-Bis(triflyloxy)tetraphenyldisilane Intermediate N3->N4 N5 LiCl / Et2O Addition (Room Temp, Overnight) N4->N5 Step 2 N6 Nucleophilic Substitution (Triflate to Chloride) N5->N6 Mechanism N7 sym-Dichlorotetraphenyldisilane (Target Product) N6->N7

Workflow for synthesizing sym-dichlorotetraphenyldisilane via TfOH dephenylation.

Pathway 2: Cleavage of Aminodisilanes via Acetyl Chloride

Causality and Mechanism

An alternative, highly efficient route bypasses the need for superacids by utilizing 1,2-bis(diethylamino)-1,1,2,2-tetraphenyldisilane as the precursor. In this pathway, acetyl chloride (CH₃COCl) acts as an acylating agent. The highly polarized Si–N bond is susceptible to attack by the acyl carbon.

Causality for Reagent Choice: Unlike hydrogen chloride (HCl), which generates amine hydrochlorides that can complicate purification and potentially induce side reactions, acetyl chloride cleanly cleaves the Si–N bond to form the Si–Cl bond. The leaving group is converted into N,N-diethylacetamide. The formation of this highly stable amide byproduct provides a massive thermodynamic driving force that ensures the reaction goes to completion under mild conditions without threatening the Si–Si backbone[2].

Step-by-Step Protocol (Self-Validating System)
  • Preparation: Dissolve 1,2-bis(diethylamino)-1,1,2,2-tetraphenyldisilane in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Thermal Control: Cool the solution to 0 °C using an ice bath to control the initial exothermic acylation.

  • Acylation: Slowly add acetyl chloride (slightly over 2.0 equivalents) dropwise to the stirred solution.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Analytical Validation (IPC):

    • Self-Validation Check: Before proceeding to workup, extract a 0.1 mL aliquot and analyze via ²⁹Si NMR. The complete disappearance of the aminodisilane signal and the emergence of a sharp singlet corresponding to the Si–Cl environment confirms quantitative conversion[2]. If the precursor signal persists, add 0.1 eq. of acetyl chloride and stir for an additional hour.

  • Isolation: Remove the solvent and the volatile N,N-diethylacetamide byproduct under reduced pressure. The resulting crude product can be recrystallized to yield pure sym-dichlorotetraphenyldisilane (typical yield ~83% over the two-step sequence from the initial amination)[2].

G2 A1 1,2-Bis(diethylamino)- 1,1,2,2-tetraphenyldisilane A2 Acetyl Chloride (CH3COCl) Addition at 0 °C A1->A2 Step 1 A3 Si-N Bond Cleavage (Acylation) A2->A3 Mechanism A4 Amide Byproduct (CH3CONEt2) A3->A4 Byproduct A5 sym-Dichlorotetraphenyldisilane (Target Product) A3->A5 Yields

Synthesis of sym-dichlorotetraphenyldisilane via acetyl chloride cleavage.

Quantitative Data Summary

The following table summarizes the key experimental parameters, intermediate states, and thermodynamic drivers for both synthesis pathways, providing a clear comparative framework for process selection.

ParameterPathway 1: Protodesilylation[1]Pathway 2: Aminodisilane Cleavage[2]
Starting Precursor Hexaphenyldisilane (Ph₆Si₂)1,2-Bis(diethylamino)tetraphenyldisilane
Primary Reagents TfOH, followed by LiClAcetyl chloride (CH₃COCl)
Solvent System Toluene / Diethyl etherDichloromethane (or Toluene)
Temperature Profile -70 °C → Room Temperature0 °C → Room Temperature
Key Intermediate 1,2-Bis(triflyloxy)tetraphenyldisilaneNone isolated (concerted acylation)
Thermodynamic Driver Precipitation of Lithium TriflateFormation of stable N,N-Diethylacetamide
Primary Byproducts Benzene, Lithium TriflateN,N-Diethylacetamide
Self-Validation Check Complete dissolution of precursor²⁹Si NMR shift confirmation

Sources

Foundational

An In-depth Technical Guide to the Reactivity of 1,2-dichloro-1,1,2,2-tetraphenyldisilane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the reactivity of 1,2-dichloro-1,1,2,2-tetraphenyldisilane with a range of nucleophiles....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 1,2-dichloro-1,1,2,2-tetraphenyldisilane with a range of nucleophiles. As a sterically hindered and electronically distinct disilane, its reactions do not always follow the predictable patterns of simpler chlorosilanes. This document delves into the nuanced reactivity with organometallic reagents, alkoxides, and amines, exploring the delicate balance between nucleophilic substitution at the silicon-chlorine bond and cleavage of the silicon-silicon bond. Detailed mechanistic insights, experimental protocols, and data interpretation are provided to equip researchers with the knowledge to effectively utilize this versatile reagent in the synthesis of complex organosilicon compounds.

Introduction: The Unique Nature of 1,2-dichloro-1,1,2,2-tetraphenyldisilane

1,2-dichloro-1,1,2,2-tetraphenyldisilane, [Ph₂(Cl)Si-Si(Cl)Ph₂], is a crystalline solid that serves as a valuable precursor in organosilicon chemistry. The presence of four phenyl groups imparts significant steric bulk around the silicon-silicon core, profoundly influencing its reactivity. Furthermore, the electronic effects of the phenyl rings modulate the electrophilicity of the silicon centers. Understanding these inherent structural features is paramount to predicting and controlling its reactions with nucleophiles.

The Si-Cl bonds are highly polarized, rendering the silicon atoms electrophilic and susceptible to nucleophilic attack. However, the adjacent silicon atom and its bulky phenyl substituents create a sterically demanding environment that can hinder the approach of a nucleophile. This interplay between electronics and sterics dictates the reaction pathway, often leading to a competition between substitution and bond cleavage.

This guide will systematically explore the reactivity of this unique disilane with three major classes of nucleophiles: organometallic reagents, alkoxides, and amines.

Reactivity with Organometallic Reagents: Forging New Carbon-Silicon Bonds

Organometallic reagents, such as organolithium and Grignard reagents, are powerful carbon-based nucleophiles capable of forming new silicon-carbon bonds. Their reaction with 1,2-dichloro-1,1,2,2-tetraphenyldisilane is a cornerstone for the synthesis of more complex organodisilanes.

Mechanistic Considerations: A Predominance of Substitution

The reaction with organometallic reagents typically proceeds via a nucleophilic substitution mechanism at the silicon center.[1] The carbanionic portion of the organometallic reagent attacks the electrophilic silicon atom, displacing the chloride leaving group. Given the presence of two reactive Si-Cl bonds, the stoichiometry of the organometallic reagent can be controlled to achieve either mono- or di-substitution.

G cluster_0 Nucleophilic Substitution at Silicon reactant Ph₂(Cl)Si-Si(Cl)Ph₂ + 2 R-M intermediate [Transition State] reactant->intermediate Nucleophilic Attack (SN2-like) product Ph₂(R)Si-Si(R)Ph₂ + 2 MCl intermediate->product Chloride Expulsion

Figure 1: General workflow for nucleophilic substitution with organometallics.

Organolithium reagents are generally more reactive than their Grignard counterparts due to the more polarized carbon-lithium bond.[1] This heightened reactivity can sometimes lead to side reactions, including cleavage of the Si-Si bond, particularly with excess reagent or at elevated temperatures.

Comparative Reactivity: Organolithium vs. Grignard Reagents
Reagent TypeGeneral ReactivityPotential Side Reactions
Organolithium (RLi) Very highSi-Si bond cleavage, especially with excess reagent.
Grignard (RMgX) HighGenerally more selective for Si-Cl substitution.

Table 1: Comparison of Organometallic Reagent Reactivity.

Experimental Protocol: Synthesis of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

This protocol details the reaction of 1,2-dichloro-1,1,2,2-tetraphenyldisilane with methylmagnesium bromide to yield the corresponding dimethyl derivative.

Materials:

  • 1,2-dichloro-1,1,2,2-tetraphenyldisilane

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with an inert gas inlet is charged with 1,2-dichloro-1,1,2,2-tetraphenyldisilane (1.0 eq).

  • Anhydrous diethyl ether is added to dissolve the starting material under a positive pressure of inert gas.

  • The solution is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide (2.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield 1,2-dimethyl-1,1,2,2-tetraphenyldisilane.

Expected Spectroscopic Data for 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane: [2]

  • ¹H NMR: Resonances for the methyl protons will appear as a singlet in the upfield region (typically δ 0.5-1.0 ppm), while the phenyl protons will exhibit complex multiplets in the aromatic region (δ 7.0-7.8 ppm).

  • ¹³C NMR: Signals for the methyl carbons will be observed in the aliphatic region, and multiple signals for the phenyl carbons will be present in the aromatic region.

  • ²⁹Si NMR: A single resonance is expected, with a chemical shift characteristic of a tetra-substituted disilane.

  • Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ should be observed, along with characteristic fragmentation patterns including cleavage of the Si-Si bond and loss of phenyl and methyl groups.

Reactivity with Alkoxides: Formation of Dialkoxydisilanes and Potential for Si-O-Si Linkages

The reaction of 1,2-dichloro-1,1,2,2-tetraphenyldisilane with alkoxides offers a direct route to 1,2-dialkoxy-1,1,2,2-tetraphenyldisilane derivatives. These reactions are typically performed using sodium or potassium alkoxides in the corresponding alcohol or an inert solvent.

Mechanistic Pathway: Substitution vs. Cleavage

The primary reaction is a nucleophilic substitution of the chloride ions by the alkoxide.[1] However, the Si-O bond formed is strong, and under certain conditions, particularly with excess base or elevated temperatures, cleavage of the Si-Si bond can become a competitive pathway. The steric bulk of the alkoxide can also influence the reaction rate and outcome.[3][4]

G cluster_1 Reaction with Alkoxides reactant Ph₂(Cl)Si-Si(Cl)Ph₂ + 2 NaOR product_sub Ph₂(RO)Si-Si(OR)Ph₂ (Substitution Product) reactant->product_sub SN2 at Si product_cleav Ph₂Si(OR)₂ + ... (Cleavage Products) reactant->product_cleav Si-Si Cleavage (Side Reaction)

Figure 2: Competing pathways in the reaction with alkoxides.

The formation of cyclic siloxanes through hydrolysis of the starting dichlorodisilane or the dialkoxy product is also a potential side reaction if moisture is present.[5]

Experimental Protocol: Synthesis of 1,2-Diethoxy-1,1,2,2-tetraphenyldisilane

Materials:

  • 1,2-dichloro-1,1,2,2-tetraphenyldisilane

  • Sodium ethoxide

  • Anhydrous ethanol

  • Anhydrous toluene

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol is prepared.

  • A solution of 1,2-dichloro-1,1,2,2-tetraphenyldisilane (1.0 eq) in anhydrous toluene is added dropwise to the stirred ethoxide solution at room temperature.

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the precipitated sodium chloride is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The residue is redissolved in diethyl ether and washed with water to remove any remaining salts.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.

  • Purification by distillation under reduced pressure or column chromatography affords 1,2-diethoxy-1,1,2,2-tetraphenyldisilane.

Expected Spectroscopic Data for 1,2-Diethoxy-1,1,2,2-tetraphenyldisilane:

  • ¹H NMR: The ethoxy protons will show a triplet for the methyl group and a quartet for the methylene group. The phenyl protons will appear as multiplets in the aromatic region.

  • ¹³C NMR: Resonances for the ethoxy carbons will be present in the aliphatic region, along with the characteristic signals for the phenyl groups.

  • IR Spectroscopy: Characteristic bands for Si-O-C stretching (around 1080-1100 cm⁻¹) and C-H stretching of the alkyl and aryl groups will be observed. The absence of the Si-Cl stretching band will confirm the completion of the reaction.

Reactivity with Amines: Access to Aminodisilanes

The reaction with primary and secondary amines provides a route to 1,2-diamino-1,1,2,2-tetraphenyldisilane derivatives. These reactions typically require more forcing conditions than with alkoxides due to the lower nucleophilicity of amines compared to alkoxides.

Mechanistic Considerations and Challenges

Similar to other nucleophilic substitutions at silicon, the reaction with amines is believed to proceed through an Sₙ2-type mechanism.[6] A key challenge is the potential for multiple substitutions and the formation of complex mixtures, especially when using primary amines which can react further.[7] The use of a non-nucleophilic base is often necessary to scavenge the HCl byproduct and drive the reaction to completion.

G cluster_2 Reaction with Primary Amines start Ph₂(Cl)Si-Si(Cl)Ph₂ product1 Ph₂(Cl)Si-Si(NHR)Ph₂ start->product1 First Substitution amine + RNH₂ product2 Ph₂(RNH)Si-Si(NHR)Ph₂ product1->product2 Second Substitution side_product Further Reactions product2->side_product Potential for Cross-linking

Figure 3: Stepwise substitution with primary amines.

Experimental Protocol: Synthesis of 1,2-Bis(diethylamino)-1,1,2,2-tetraphenyldisilane

Materials:

  • 1,2-dichloro-1,1,2,2-tetraphenyldisilane

  • Diethylamine

  • Triethylamine (as HCl scavenger)

  • Anhydrous toluene

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 1,2-dichloro-1,1,2,2-tetraphenyldisilane (1.0 eq) in anhydrous toluene is placed in a flame-dried flask under an inert atmosphere.

  • Diethylamine (2.5 eq) and triethylamine (2.5 eq) are added to the solution.

  • The reaction mixture is heated to reflux for 24 hours.

  • After cooling, the triethylamine hydrochloride precipitate is filtered off.

  • The solvent and excess amines are removed from the filtrate under reduced pressure.

  • The residue is taken up in hexane, and the solution is filtered to remove any remaining solid impurities.

  • The hexane is evaporated to give the crude product, which can be further purified by vacuum distillation or chromatography.

Expected Spectroscopic Data for 1,2-Bis(diethylamino)-1,1,2,2-tetraphenyldisilane:

  • ¹H NMR: The diethylamino protons will show a triplet for the methyl groups and a quartet for the methylene groups. The phenyl protons will appear as multiplets.

  • Mass Spectrometry: The molecular ion peak should be observable, along with fragments corresponding to the loss of diethylamino and phenyl groups.

Conclusion: A Versatile Building Block with Tunable Reactivity

1,2-dichloro-1,1,2,2-tetraphenyldisilane is a valuable and versatile reagent for the synthesis of a wide array of organodisilane derivatives. Its reactivity is a delicate balance of steric and electronic factors, which can be manipulated through the careful choice of nucleophile and reaction conditions. While nucleophilic substitution at the Si-Cl bond is the predominant pathway, the potential for Si-Si bond cleavage must always be considered, especially with highly reactive nucleophiles or under harsh conditions. This guide has provided a foundational understanding of its reactivity, along with practical experimental protocols, to enable researchers to confidently employ this compound in their synthetic endeavors. Further exploration into the catalytic activation of this disilane and its application in materials science and drug development holds significant promise.

References

  • ResearchGate. (2026). Steric effects of alkyl substituents in silicon chemistry. Retrieved from [Link]

  • Semantic Scholar. Steric effects of alkyl substituents in silicon chemistry. Retrieved from [Link]

  • DTIC. (1991, May 2). Synthesis and Characterization of Polysilanes. Retrieved from [Link]

  • NMR Chemical Shifts. Retrieved from [Link]

  • PMC. (2022, September 15). Machine learning for identification of silylated derivatives from mass spectra. Retrieved from [Link]

  • PubChem. 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. Retrieved from [Link]

  • ResearchGate. Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane. Retrieved from [Link]

  • PMC. (2022, March 12). A real space picture of the role of steric effects in SN2 reactions. Retrieved from [Link]

  • Examples of IR spectra of drug molecules. Retrieved from [Link]

  • SYNTHESES. Retrieved from [Link]

  • LookChem. (2022, August 29). Synthesis and properties of 1,2-dichlorodisilane and 1,1,2-trichlorodisilane. Retrieved from [Link]

  • Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-dichloroalkanes by chlorination or substitution. Retrieved from [Link]

  • Pascal-Man. Si NMR Some Practical Aspects. Retrieved from [Link]

  • PMC. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development. Retrieved from [Link]

  • PMC. One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. Retrieved from [Link]

  • NSF Public Access Repository. (2018, July 26). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]

  • Synthesis and spectroscopic characterization of an alkoxysilane dye containing C. I. Disperse Red 1. Retrieved from [Link]

  • PMC. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Retrieved from [Link]

  • Lumen Learning. 23.2. Preparation of Amines. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (2021, November 3). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Retrieved from [Link]

  • OMICS International. Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Retrieved from [Link]

  • Pascal-Man. (29Si) Silicon NMR. Retrieved from [Link]

  • YouTube. (2022, July 30). 2-Chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Retrieved from [Link]

  • Chemguide. preparation of amines. Retrieved from [Link]

  • ElectronicsAndBooks. Synthesis of Alkoxy Silanols and Siloxanes1. Retrieved from [Link]

  • DTIC. New Synthesis Route for 1,1,2,2-Tetracyanocyclopropanes. Retrieved from [Link]

  • PMC. Nickel-mediated aerobic C(sp2)–nucleophile coupling reactions for late-stage diversification of aryl electrophiles. Retrieved from [Link]

  • PMC. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues.. Retrieved from [Link]

  • ResearchGate. (2011, December 27). Preparation of Methylphenyldichlorosilane through a Catalytic Cracking Reaction of 1,2-Dimethyl-1,1,2,2-Tetrachlorodisilane with Halobenzene. Retrieved from [Link]

  • ChemRxiv. Diarylation of N- and O-nucleophiles through a metal-free cascade reaction. Retrieved from [Link]

  • IS NIR Spectra. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). (PDF) Synthesis of aliphatic 1,2-bishydroxylamines from 1,3- dihydroxyimidazolidines. - The crystal structure of 1,2-bishydroxylaminocycloalkanes. Retrieved from [Link]

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Exploratory

Whitepaper: Photochemistry of 1,2-Dichloro-1,1,2,2-tetraphenyldisilane under UV Irradiation

Executive Summary The photochemistry of highly functionalized organosilanes is a cornerstone of modern radical chemistry and materials science. Among these, 1,2-dichloro-1,1,2,2-tetraphenyldisilane occupies a unique posi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The photochemistry of highly functionalized organosilanes is a cornerstone of modern radical chemistry and materials science. Among these, 1,2-dichloro-1,1,2,2-tetraphenyldisilane occupies a unique position. Widely utilized as a robust building block for synthesizing complex architectures like bisacylpolysilanes (1[1]), this compound exhibits highly specific behavior under ultraviolet (UV) irradiation.

Unlike alkyl-substituted disilanes that undergo complex rearrangements, the rigid, sterically encumbered structure of 1,2-dichloro-1,1,2,2-tetraphenyldisilane funnels its excited state energy almost exclusively into a single mechanistic pathway: the homolytic cleavage of the silicon-silicon ( σ ) bond. This technical guide deconstructs the photophysical dynamics, radical generation mechanisms, and validated experimental protocols associated with this critical photochemical precursor.

Structural Dynamics and Photophysical Mechanisms

The Si-Si σ→σ∗ Transition

The photochemistry of aryldisilanes is driven by the excitation of the Si-Si σ bond. 1,2-Dichloro-1,1,2,2-tetraphenyldisilane exhibits strong UV absorption in the 240–260 nm region, corresponding to σ→σ∗ and σ→π∗ transitions. The presence of electronegative chlorine atoms contracts the silicon 3d and 3p orbitals, while the four bulky phenyl groups induce significant steric strain. This dual electronic-steric effect weakens the Si-Si bond (lowering the Bond Dissociation Energy to ~65–75 kcal/mol), making it highly susceptible to photo-induced homolysis (2[2]).

The Homolytic Cleavage Pathway

Upon irradiation with 254 nm light, the molecule enters an excited singlet state, which rapidly dissociates to yield two equivalents of the chlorodiphenylsilyl radical ( Ph2​ClSi∙ ).

Mechanistic Causality: In many alkyl-substituted disilanes, UV irradiation triggers a disproportionation reaction (a 1,2-hydrogen shift) to form transient silenes ( Si=C species). However, because 1,2-dichloro-1,1,2,2-tetraphenyldisilane strictly lacks α -hydrogens, the silene formation pathway is structurally blocked. Consequently, the molecule serves as a clean, direct source of silyl radicals without competing rearrangement byproducts (3[3]).

Radical Trapping and Transient Absorption

The generated Ph2​ClSi∙ radical is a highly reactive transient species, exhibiting a characteristic absorption maximum near 330 nm (4[4]). If photolyzed in a non-reactive solvent, the radicals undergo diffusion-controlled recombination within the solvent cage. However, in the presence of a halogen donor like carbon tetrachloride ( CCl4​ ), the silyl radical rapidly abstracts a chlorine atom to form dichlorodiphenylsilane ( Ph2​SiCl2​ ) and a trichloromethyl radical ( CCl3∙​ ).

Photochemical_Pathway A 1,2-Dichloro-1,1,2,2-tetraphenyldisilane (Ph2ClSi-SiClPh2) B Excited State [Ph2ClSi-SiClPh2]* A->B hν (254 nm) C Chlorodiphenylsilyl Radicals 2 x Ph2ClSi• B->C Si-Si Homolysis D Recombination (Solvent Cage) C->D k_rec E Halogen Abstraction (with CCl4) C->E Trapping D->A Ground State F Dichlorodiphenylsilane (Ph2SiCl2) + •CCl3 E->F Cl• Transfer

Figure 1: Photochemical homolysis and trapping pathway of 1,2-dichloro-1,1,2,2-tetraphenyldisilane.

Quantitative Photochemical Data

The following table synthesizes the critical quantitative parameters governing the photochemistry of this system, derived from kinetic modeling and spectroscopic analysis of analogous aryldisilanes.

ParameterValueAnalytical Method / Source
Precursor UV Absorption ( λmax​ ) ~240 - 260 nmUV-Vis Spectroscopy
Primary Photochemical Yield ( Φhom​ ) 0.40 - 0.60Laser Flash Photolysis[3]
Transient Radical Absorption ( λmax​ ) ~330 nmTransient Absorption[4]
Radical Quenching Rate Constant ( kCCl4​​ ) ∼109 M −1 s −1 Kinetic Decay Modeling[4]
Si-Si Bond Dissociation Energy (BDE) 65 - 75 kcal/molComputational (DFT)[2]

Field-Proven Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems . Every step includes causality for the chemical choices and an analytical checkpoint to verify success.

Protocol A: Selective Synthesis of the Precursor

Direct chlorination of hexaphenyldisilane with Cl2​ or PCl5​ often results in uncontrollable over-chlorination. To achieve strict 1,2-selectivity, a trifluoromethanesulfonic acid (TfOH) mediated protodesilylation is utilized (1[1]). Causality: Cleavage of the first phenyl group yields a highly electron-withdrawing silyl triflate intermediate. This electronic deactivation protects the remaining phenyl groups on that specific silicon atom, forcing the second equivalent of TfOH to attack the adjacent silicon atom, guaranteeing 1,2-substitution.

  • Dissolution: Dissolve 40.00 g (77.10 mmol) of hexaphenyldisilane in anhydrous toluene under an inert argon atmosphere.

  • Protodesilylation: Cool the vessel to −70 °C (dry ice/acetone). Dropwise add 14.38 mL (161.91 mmol) of TfOH.

  • Activation: Allow the mixture to warm to room temperature. Apply gentle heating to ensure complete dissolution and formation of the bistriflate intermediate.

  • Nucleophilic Substitution: Add 32.69 g (771.06 mmol) of anhydrous LiCl, followed by a small volume of diethyl ether to facilitate LiCl dissolution. Stir overnight at room temperature.

  • Isolation: Remove volatiles under vacuum. Extract with dry hexane, filter off lithium triflate salts, and crystallize.

Self-Validation Checkpoint: Analyze the product via 29Si NMR. A single resonance confirms symmetric 1,2-substitution, validating the absence of 1,1-dichloro impurities.

Protocol B: UV Photolysis and Radical Trapping

Causality: Silyl radicals react at diffusion-controlled rates with dissolved triplet oxygen ( O2​ ) to form peroxyl radicals, which rapidly decompose into siloxanes. Rigorous degassing is an absolute requirement to maintain trapping fidelity.

  • Sample Preparation: In a quartz Schlenk flask, dissolve 50 mg of 1,2-dichloro-1,1,2,2-tetraphenyldisilane in 10 mL of anhydrous, spectroscopic-grade CCl4​ .

  • Degassing: Perform three rigorous freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold ( <10−3 mbar). Seal the flask under argon.

  • Irradiation: Place the flask in a Rayonet photochemical reactor equipped with 254 nm low-pressure mercury lamps. Irradiate for 30 minutes at ambient temperature.

  • Analysis: Direct the photolysate to a GC-MS system.

Self-Validation Checkpoint: The detection of Ph2​SiCl2​ and hexachloroethane ( C2​Cl6​ ) in the chromatogram unambiguously validates the intermediate formation of the Ph2​ClSi∙ and CCl3∙​ radicals.

Experimental_Workflow S1 Synthesis Hexaphenyldisilane + TfOH, then LiCl S2 Sample Prep Dissolve in CCl4 & Freeze-Pump-Thaw S1->S2 S3 Irradiation Rayonet Photochemical Reactor (254 nm) S2->S3 S4 Analysis Transient Absorption (330 nm) & GC-MS S3->S4

Figure 2: End-to-end workflow from precursor synthesis to photochemical radical trapping and analysis.

References

  • Source: National Institutes of Health (PMC)
  • Source: ACS Publications (Organometallics)
  • Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes Source: MDPI URL
  • Source: ACS Publications (Organometallics)

Sources

Protocols & Analytical Methods

Method

protocol for reducing 1,2-dichloro-1,1,2,2-tetraphenyldisilane to tetraphenyldisilane

Executive Summary & Mechanistic Rationale 1,1,2,2-Tetraphenyldisilane (TPDS) is a highly stable, crystalline radical reagent and a critical precursor for assembling complex organosilicon frameworks[1]. The transformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1,1,2,2-Tetraphenyldisilane (TPDS) is a highly stable, crystalline radical reagent and a critical precursor for assembling complex organosilicon frameworks[1]. The transformation of 1,2-dichloro-1,1,2,2-tetraphenyldisilane to TPDS requires the substitution of two sterically hindered chloride leaving groups with hydrides.

While milder reducing agents (e.g., NaBH₄) are sometimes employed for unhindered halosilanes[2], the extreme steric bulk imposed by the four phenyl rings in this substrate necessitates a highly reactive, unhindered nucleophile. Lithium aluminum hydride (LiAlH₄) provides the requisite driving force via a sequential SN​2@Si mechanism. The reaction proceeds through a mono-reduced intermediate before yielding the fully reduced disilane.

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a standard 10-gram scale reduction workflow.

ReagentMW ( g/mol )Eq.AmountMolesFunction
1,2-Dichloro-1,1,2,2-tetraphenyldisilane435.451.010.0 g23.0 mmolElectrophile / Starting Material
Lithium Aluminum Hydride (LiAlH₄)37.952.01.74 g46.0 mmolHydride Source
Tetrahydrofuran (THF), Anhydrous72.11-100 mL-Reaction Solvent
Water (Fieser Quench Step 1)18.02-1.74 mL-Hydride Neutralization
15% NaOH (aq) (Fieser Quench Step 2)40.00-1.74 mL-Aluminate Modifier
Water (Fieser Quench Step 3)18.02-5.22 mL-Salt Precipitation

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation Suspend LiAlH4 in Dry THF Under Argon at 0 °C Step2 2. Electrophile Addition Dropwise addition of 1,2-dichloro-1,1,2,2-tetraphenyldisilane Step1->Step2 Step3 3. Hydride Transfer Stir at RT for 4-12 hours (SN2@Si Mechanism) Step2->Step3 Step4 4. Fieser Quench Sequential addition of H2O, 15% NaOH, H2O at 0 °C to neutralize excess LiAlH4 Step3->Step4 Step5 5. Extraction & Filtration Filter granular Al salts via Celite, extract with Et2O, dry over MgSO4 Step4->Step5 Step6 6. Product Isolation Recrystallization from ethanol to yield 1,1,2,2-tetraphenyldisilane Step5->Step6

Workflow for the reduction of 1,2-dichloro-1,1,2,2-tetraphenyldisilane to tetraphenyldisilane.

Step-by-Step Protocol

Step 1: Preparation of the Hydride Suspension
  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon inlet.

  • Transfer 1.74 g of LiAlH₄ into the flask under a stream of argon.

  • Add 70 mL of anhydrous THF and cool the suspension to 0 °C using an ice-water bath. Causality: LiAlH₄ reductions are highly exothermic. Initiating the reaction at 0 °C prevents thermal runaway and suppresses the potential cleavage of the sensitive Si–Si bond, which can occur under excessively harsh thermal conditions.

Step 2: Addition of the Chlorosilane
  • Dissolve 10.0 g of 1,2-dichloro-1,1,2,2-tetraphenyldisilane in 30 mL of anhydrous THF.

  • Transfer this solution to the addition funnel.

  • Add the chlorosilane solution dropwise to the LiAlH₄ suspension over a period of 30–45 minutes. Causality: Dropwise addition ensures a controlled local concentration of the electrophile, favoring the desired hydride substitution over side reactions. The evolution of hydrogen gas (from trace moisture reacting with LiAlH₄) is also safely managed by this slow addition rate.

Step 3: Reaction Maturation
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Stir the mixture continuously for 4 to 12 hours. Causality: While the first chloride is displaced rapidly, the mono-reduced intermediate (1-chloro-1,1,2,2-tetraphenyldisilane) is highly sterically congested. Extended stirring at room temperature provides the necessary activation energy for the second hydride transfer to reach completion.

Step 4: The Fieser Quench (Self-Validating Step)
  • Re-cool the reaction mixture to 0 °C.

  • Slowly and dropwise, add 1.74 mL of deionized water. Wait for the vigorous bubbling to subside.

  • Add 1.74 mL of 15% aqueous NaOH.

  • Add 5.22 mL of deionized water.

  • Remove the ice bath and stir vigorously for 15–30 minutes until a white, granular precipitate forms. Causality: Direct aqueous quenching of LiAlH₄ typically generates a thick, gelatinous aluminum hydroxide emulsion that traps hydrophobic products. The Fieser quench[3] systematically alters the aluminum coordination sphere, precipitating it as a granular, easily filterable aluminate salt ( NaAlO2​ ). The visual transition from a gray suspension to a white granular solid serves as a self-validating indicator of a successful quench.

Step 5: Extraction and Purification
  • Filter the mixture through a pad of Celite in a sintered glass funnel to remove the aluminum salts.

  • Wash the filter cake thoroughly with diethyl ether (3 x 30 mL) to extract any residual product.

  • Transfer the combined filtrate to a separatory funnel and wash with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Recrystallize the crude residue from absolute ethanol to afford pure 1,1,2,2-tetraphenyldisilane as white crystals. Causality: TPDS is exceptionally stable in ethanol[1], making recrystallization the optimal purification strategy. It avoids the use of silica gel chromatography, which can prematurely oxidize sensitive Si–H bonds.

Analytical Validation Signatures

To confirm the success of the reduction and the purity of the isolated TPDS, perform NMR spectroscopy. The replacement of the electron-withdrawing chlorine atoms with hydrides causes a distinct upfield shift in the silicon nuclei and introduces a highly diagnostic proton signal.

  • ¹H NMR (C₆D₆, 200 MHz): The defining signature is the Si–H proton, appearing as a sharp singlet at δ = 5.47 ppm[4]. Integration should confirm exactly 2 protons relative to the 20 aromatic protons (δ 7.10–7.60 ppm).

  • ²⁹Si NMR (C₆D₆, 40 MHz): A distinct resonance at δ = -35.0 ppm confirms the formation of the Si–H bond[4].

  • IR Spectroscopy: Look for a strong, sharp Si–H stretching band in the region of 2100–2150 cm⁻¹.

References

  • Advanced Free Radical Reactions for Organic Synthesis, bbhegdecollege.com.
  • Electronic Supplementary Information Si–H Activ
  • Müller–Rochow Reloaded: Single-Step Synthesis of Bifunctional Monosilanes, ACS Public
  • A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs

Sources

Application

Application Note: 1,2-Dichloro-1,1,2,2-tetraphenyldisilane as a Precursor for Advanced Organosilicon Polymers

Executive Summary For researchers and drug development professionals working at the intersection of materials science and organometallic chemistry, 1,2-dichloro-1,1,2,2-tetraphenyldisilane (CAS: 15288-62-7) serves as an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working at the intersection of materials science and organometallic chemistry, 1,2-dichloro-1,1,2,2-tetraphenyldisilane (CAS: 15288-62-7) serves as an indispensable bifunctional building block. This compound is primarily utilized as a precursor for the synthesis of polysilanes (polymers with a continuous silicon-silicon backbone) and carbosilanes (alternating silicon-carbon backbones). These advanced organosilicon polymers exhibit unique σ -electron delocalization, making them highly valuable for applications in photoresists, charge-transport materials, and as pre-ceramic polymers for silicon carbide (SiC) manufacturing[1].

This application note provides a comprehensive, field-proven guide to the chemical profile, upstream synthesis, and downstream polymerization protocols of 1,2-dichloro-1,1,2,2-tetraphenyldisilane.

Chemical Profile & Mechanistic Rationale

The utility of 1,2-dichloro-1,1,2,2-tetraphenyldisilane stems from its highly specific molecular architecture:

  • Steric and Electronic Stability: The four phenyl rings provide significant steric bulk. This bulk protects the central Si-Si bond from premature homolytic or heterolytic cleavage during aggressive polymerization conditions, while simultaneously imparting excellent solubility to the resulting polymers in organic solvents[1].

  • Electrophilic Termini: The terminal Si-Cl bonds are highly polarized and electrophilic. This makes the molecule an ideal candidate for nucleophilic substitution (via Grignard or organolithium reagents) and single-electron reductive coupling (Wurtz-type reactions)[1][2].

Quantitative Data Summary
ParameterValue / Description
Chemical Name 1,2-Dichloro-1,1,2,2-tetraphenyldisilane
CAS Number 15288-62-7
Molecular Formula C24H20Cl2Si2
Molecular Weight 435.49 g/mol
Appearance White to light yellow powder/crystal
Melting Point 112.0 to 116.0 °C
Reactivity Profile Highly moisture-sensitive; evolves HCl gas upon hydrolysis
Primary Applications Wurtz-type reductive coupling, Grignard substitution

Data sourced from standardized chemical property databases and safety data sheets[1][2].

Synthetic Workflows & Logical Relationships

The following diagram illustrates the overarching synthetic pathways, from the generation of the precursor to its downstream applications in polymer chemistry.

Workflow A Hexaphenyldisilane (Starting Material) B Trifluoromethanesulfonic acid (TfOH) Selective Protodesilylation A->B C Bistriflate Intermediate B->C D LiCl / Diethyl Ether Nucleophilic Substitution C->D E 1,2-Dichloro-1,1,2,2-tetraphenyldisilane (Target Precursor) D->E F Wurtz-Type Coupling (Na or Li metal) E->F G Grignard / Corey-Seebach (R-MgX or R-Li) E->G H Polysilanes (Extended Si-Si Backbone) F->H I Carbosilanes / Bisacylpolysilanes (Alternating Si-C Backbone) G->I

Synthetic workflow from hexaphenyldisilane to advanced organosilicon polymers.

Upstream Protocol: Synthesis of the Precursor

Expertise & Experience: Direct chlorination of hexaphenyldisilane using chlorine gas or other harsh halogenating agents often leads to unselective cleavage of multiple phenyl groups or the Si-Si bond itself. To achieve precise functionalization, a two-step protodesilylation-halogenation approach is utilized. The addition of trifluoromethanesulfonic acid (TfOH) selectively cleaves exactly one phenyl group per silicon atom. The strong electron-withdrawing nature of the first formed triflate group deactivates the silicon center, preventing over-cleavage. Subsequent nucleophilic substitution with Lithium Chloride (LiCl) yields the target dichlorodisilane[3][4].

Step-by-Step Methodology: Dephenylation-Halogenation

Note: This procedure must be conducted under a strict inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

  • Preparation: Dissolve 40.00 g (77.10 mmol) of hexaphenyldisilane in 250 mL of anhydrous toluene in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer[3].

  • Cooling: Cool the reaction mixture to −70 °C using a dry ice/acetone bath.

  • Protodesilylation: Slowly add 14.38 mL (161.91 mmol, ~2.1 equivalents) of trifluoromethanesulfonic acid (TfOH) dropwise via a syringe.

  • Equilibration: Allow the reaction mixture to slowly warm to room temperature. To ensure complete dissolution and reaction of the starting material, gently heat the flask with a heat gun until the solution becomes homogeneous[3].

  • Halogenation: Once the mixture has returned to room temperature, add 32.69 g (771.06 mmol, 10 equivalents) of anhydrous LiCl.

  • Solvation & Stirring: Add 50 mL of anhydrous diethyl ether to facilitate the dissolution of LiCl. Stir the reaction mixture vigorously overnight at room temperature[4].

  • Isolation: Remove the volatile components (toluene, ether, and formed benzene) under high vacuum. Extract the residue with anhydrous hexane to separate the product from lithium triflate salts. Concentrate the hexane filtrate to yield 1,2-dichloro-1,1,2,2-tetraphenyldisilane as a white/light-yellow crystalline solid[2].

Downstream Application A: Wurtz-Type Reductive Polymerization

Expertise & Experience: Wurtz-type coupling is the classical and most robust method for synthesizing polysilanes. Alkali metals (typically sodium dispersion) donate electrons into the antibonding orbital of the Si-Cl bond. This single-electron transfer (SET) generates a silyl radical anion, which undergoes chloride elimination and subsequent radical recombination/anionic attack to propagate the polymer chain. The tetraphenyl substitution ensures the resulting rigid rod-like polymer remains soluble in organic solvents for post-polymerization processing[5].

Mechanism Monomer 1,2-Dichloro-1,1,2,2- tetraphenyldisilane Alkali Alkali Metal (Na/Li) Single-Electron Transfer Monomer->Alkali Radical Silyl Radical Anion Intermediate Alkali->Radical 1e- Coupling Chloride Elimination & Radical Recombination Radical->Coupling -Cl- Polymer Poly(tetraphenyldisilane) (σ-delocalized) Coupling->Polymer Propagation

Mechanistic pathway of Wurtz-type reductive polymerization of the disilane precursor.

Step-by-Step Methodology: Synthesis of Poly(tetraphenyldisilane)
  • Alkali Metal Preparation: In a Schlenk flask, prepare a suspension of sodium dispersion (2.2 equivalents relative to the monomer) in anhydrous toluene.

  • Heating: Heat the suspension to a gentle reflux (~110 °C) under argon.

  • Monomer Addition: Dissolve 1,2-dichloro-1,1,2,2-tetraphenyldisilane in a minimal amount of anhydrous toluene. Add this solution dropwise to the refluxing sodium suspension over 30-60 minutes. The solution will typically turn a deep purple or blue, indicating the formation of silyl radical anions.

  • Propagation: Maintain reflux for an additional 2-4 hours to ensure maximum chain propagation.

  • Quenching: Cool the mixture to room temperature. Carefully add isopropanol dropwise to quench any unreacted sodium metal, followed by a small amount of water.

  • Purification: Separate the organic layer, concentrate it under reduced pressure, and precipitate the polymer by dropping the concentrated solution into a large excess of vigorously stirred methanol. Filter and dry the resulting polysilane under vacuum.

Downstream Application B: Alternating Copolymers via Grignard Substitution

Expertise & Experience: To synthesize carbosilanes or bisacylpolysilanes (used as advanced photoinitiators), the electrophilic disilane is reacted with bis-Grignard reagents or lithiated compounds (Corey-Seebach approach). A critical parameter here is temperature control: the reaction must be initiated at 0 °C. Elevated temperatures during the initial nucleophilic attack can lead to unwanted cleavage of the central Si-Si bond by the strong nucleophile[6].

Step-by-Step Methodology: Grignard Coupling
  • Reagent Preparation: Prepare the desired Grignard reagent (e.g., benzylmagnesium bromide) in anhydrous tetrahydrofuran (THF) using standard magnesium turnings[6].

  • Substrate Cooling: Dissolve 30.00 g (68.89 mmol) of 1,2-dichloro-1,1,2,2-tetraphenyldisilane in anhydrous THF in a separate Schlenk flask. Cool this solution strictly to 0 °C using an ice-water bath[6].

  • Coupling Reaction: Add the Grignard reagent dropwise to the chilled disilane solution.

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several days to ensure complete substitution at both sterically hindered silicon centers[6].

  • Workup: Quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride ( NH4​Cl ).

  • Extraction: Separate the organic layer. Extract the aqueous layer three times with dichloromethane (DCM).

  • Drying & Concentration: Combine the organic phases, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and remove the volatile components under vacuum to isolate the substituted organosilane copolymer[6].

References

  • CymitQuimica. "CAS 15288-62-7: Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl-".
  • TCI Chemicals. "1,2-Dichloro-1,1,2,2-tetraphenyldisilane | 15288-62-7".
  • National Center for Biotechnology Information (PMC). "Synthesis and Characterization of a Variety of α,ω-Bisacylpolysilanes—A Study on Reactivity and Accessibility". NIH.
  • ACS Publications. "Synthesis and Characterization of a Variety of α,ω-Bisacylpolysilanes A Study on Reactivity and Accessibility". ACS Omega.
  • Scribd / Advances in Organometallic Chemistry. "Advances in Organometallic Chemistry 01 (1964) PDF". Scribd.

Sources

Method

preparation of functionalized disilanes from sym-dichlorotetraphenyldisilane

Application Note: High-Yield Preparation and Functionalization of 1,2-Dichloro-1,1,2,2-tetraphenyldisilane Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals. Focus: Advanced synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Preparation and Functionalization of 1,2-Dichloro-1,1,2,2-tetraphenyldisilane

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals. Focus: Advanced synthesis of highly functionalized disilane building blocks for materials science and silicon bioisostere drug design.

Introduction & Mechanistic Rationale

The strategic incorporation of silicon into organic frameworks—particularly in drug development (silicon bioisosterism) and advanced polymeric materials—requires robust, highly functionalized organosilicon precursors[1]. Among these, sym-dichlorotetraphenyldisilane (1,2-dichloro-1,1,2,2-tetraphenyldisilane) stands out as a highly versatile, sterically stabilized building block.

The utility of this specific disilane is governed by two core chemical principles:

  • Steric Shielding: The four bulky phenyl groups provide immense steric protection to the sensitive Si–Si bond (bond dissociation energy ~220 kJ/mol). This shielding prevents unwanted Si–Si cleavage during downstream nucleophilic attacks[2]. Furthermore, when converted to a diol, the phenyl groups prevent spontaneous intermolecular dehydration, halting the formation of polysiloxanes and allowing the isolation of discrete silanediols.

  • Bifunctional Electrophilicity: The 1,2-dichloro substitution pattern offers two highly reactive, symmetrical electrophilic centers. The chloride leaving groups can be readily displaced by oxygen nucleophiles (hydrolysis) or carbon nucleophiles (Grignard reagents) to yield diverse functional derivatives[3].

This guide details the synthesis of the core precursor from hexaphenyldisilane and its subsequent functionalization into a sterically stabilized diol and a highly lipophilic dibenzyl derivative.

Pathway Visualization

The following workflow illustrates the synthetic divergence from the core hexaphenyldisilane starting material to the targeted functionalized disilanes.

DisilanePathways Precursor Hexaphenyldisilane (Ph3Si-SiPh3) Core sym-Dichlorotetraphenyldisilane (ClPh2Si-SiPh2Cl) Precursor->Core 1. TfOH, Toluene (-70 °C) 2. LiCl (RT) Diol 1,2-Diol Derivative (HOPh2Si-SiPh2OH) Core->Diol Hydrolysis (H2O / Base) Dibenzyl 1,2-Dibenzyl Derivative (BnPh2Si-SiPh2Bn) Core->Dibenzyl Grignard Substitution (BnMgBr, THF, 0 °C)

Fig 1. Synthetic pathways for the functionalization of sym-dichlorotetraphenyldisilane.

Physicochemical Data Summary

The following table summarizes the quantitative data and expected properties of the synthesized compounds to aid in analytical verification[1],,[4].

CompoundMolecular FormulaExpected YieldMolar MassKey Characteristics / Storage
sym-Dichlorotetraphenyldisilane C₂₄H₂₀Cl₂Si₂95%435.49 g/mol Moisture-sensitive; store under Ar/N₂ at 4 °C.
1,1,2,2-Tetraphenyldisilane-1,2-diol C₂₄H₂₂O₂Si₂83%398.60 g/mol Stable white solid; forms 2D H-bond networks[5].
1,2-Dibenzyltetraphenyldisilane C₃₈H₃₄Si₂81%546.85 g/mol Highly lipophilic; soluble in non-polar organics[4].

Detailed Methodologies

Note: All procedures involving chlorosilanes and Grignard reagents must be conducted under a strict inert atmosphere (Nitrogen or Argon) using Schlenk line techniques and anhydrous solvents.

Protocol 4.1: Synthesis of the Precursor (sym-Dichlorotetraphenyldisilane)

This protocol utilizes a highly selective protode-arylation strategy[6].

  • Causality of Reagents: Trifluoromethanesulfonic acid (TfOH) is used to selectively cleave exactly one phenyl group per silicon atom. The resulting triflate intermediate is powerfully electron-withdrawing, which deactivates the silicon center and prevents over-cleavage. Lithium chloride (LiCl) is then introduced to displace the triflate via nucleophilic substitution, yielding the stable dichloride,.

Step-by-Step Procedure:

  • Preparation: Suspend hexaphenyldisilane (40.00 g, 77.10 mmol) in anhydrous toluene (approx. 250 mL) in a flame-dried Schlenk flask. Cool the suspension to −70 °C using a dry ice/acetone bath.

  • Triflation: Slowly add TfOH (14.38 mL, 161.91 mmol) dropwise. Self-Validation Cue: The reaction mixture will initially remain a suspension.

  • Dissolution: Remove the cooling bath. As the mixture reaches room temperature (RT), gently heat the flask with a heat gun. Self-Validation Cue: Complete dissolution of the reactant into a clear solution confirms successful conversion to the bis(triflate) intermediate[6].

  • Chlorination: Once the solution returns to RT, add anhydrous LiCl (32.69 g, 771.06 mmol) in a single portion. Add a small volume of anhydrous diethyl ether (approx. 20 mL) to facilitate the solubilization of LiCl[4].

  • Isolation: Stir the reaction mixture overnight at RT. Remove all volatile components under vacuum. Extract the residue with anhydrous hexane or dichloromethane, filter off the lithium triflate salts, and concentrate the filtrate to afford the product as a white to light-yellow powder[1].

Protocol 4.2: Hydrolytic Functionalization (Diol Synthesis)

Hydrolysis of chlorosilanes is thermodynamically driven by the formation of strong Si–O bonds.

  • Causality of Reagents: While simple silanediols rapidly condense into siloxanes, the massive steric bulk of the tetraphenyl framework physically blocks the silanol groups from approaching each other, trapping the molecule in the diol state,[5]. A mild acid acceptor (e.g., triethylamine) is used to neutralize the generated HCl, preventing acid-catalyzed side reactions.

Step-by-Step Procedure:

  • Preparation: Dissolve sym-dichlorotetraphenyldisilane (10.0 g, 22.9 mmol) in anhydrous tetrahydrofuran (THF) (100 mL). Add triethylamine (5.1 g, 50.4 mmol) to act as an HCl scavenger.

  • Hydrolysis: Cool the solution to 0 °C. Slowly add a stoichiometric excess of deionized water (approx. 2 mL) dissolved in 10 mL of THF dropwise over 15 minutes.

  • Observation: Self-Validation Cue: A dense white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form immediately upon water addition, confirming the displacement of the chlorides.

  • Workup: Stir for 2 hours at RT. Filter the suspension to remove the salt byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a mixture of benzene/hexane to yield pure 1,1,2,2-tetraphenyldisilane-1,2-diol (approx. 83% yield).

Protocol 4.3: Nucleophilic Alkylation (Dibenzyl Synthesis via Grignard)

This protocol details the carbon-chain extension of the disilane core[3].

  • Causality of Reagents: The reaction between chlorosilanes and Grignard reagents is highly exothermic. Because the Si–Si bond is susceptible to nucleophilic cleavage at elevated temperatures, the addition must be strictly controlled at 0 °C[4].

Step-by-Step Procedure:

  • Grignard Initiation: In a three-neck flask equipped with a reflux condenser, add magnesium turnings (14.07 g, 578.68 mmol) and 300 mL of anhydrous THF. In a dropping funnel, prepare a solution of benzyl bromide (32.96 mL, 275.56 mmol) in THF. Add ~10% of this mixture to the magnesium.

  • Activation: Gently heat the flask with a heat gun to initiate the reaction. Self-Validation Cue: The beginning of the Grignard formation is characterized by slight turbidity and strong, spontaneous heat development[4]. Maintain reflux by controlling the drop rate of the remaining benzyl bromide. Reflux for an additional 2 hours after addition is complete.

  • Substitution: In a separate flask, dissolve sym-dichlorotetraphenyldisilane (30.00 g, 68.89 mmol) in THF and cool strictly to 0 °C.

  • Addition: Transfer the freshly prepared Grignard reagent dropwise into the disilane solution. Once the addition is complete, allow the mixture to warm to RT and stir for 48–72 hours to ensure complete substitution of the sterically hindered centers[3].

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mildly acidic environment (pH ~5-6) that safely destroys excess Grignard reagent without causing acid-catalyzed cleavage of the product. Separate the organic layer, extract the aqueous layer 3x with dichloromethane, dry over Na₂SO₄, and remove volatiles under vacuum[4].

References

  • Wiesner, T., Heurix, M., Fischer, R. C., & Haas, M. (2022). Synthesis and Characterization of a Variety of α,ω-Bisacylpolysilanes—A Study on Reactivity and Accessibility. ACS Omega, 7(43), 39371–39382.

  • Tacke, R., Heermann, J., Penka, M., Richter, I., & Wagner, B. (2002). Improved synthesis of HOPh2Si-SiPh2OH and crystal structure analyses of HOPh2Si-SiPh2OH and HOPh2Si-SiPh2-O-Ph2Si-SiPh2OH·1/2C6H6. Zeitschrift für Naturforschung B, 57(7), 731-735.

  • Sharma, H. K., Cervantes-Lee, F., & Pannell, K. H. (2013). (Me3N)Mo(CO)5-Catalyzed Reduction of DMF by Disiloxane and Disilane Moieties: Fate of the Silicon-Containing Fragments. Organometallics, 32(14), 3788–3795.

Sources

Application

Application Note: Advanced Silylation and Catalytic Templating Methods Using 1,2-Dichloro-1,1,2,2-tetraphenyldisilane

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Briefing The strategic incorporation of silicon into organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Briefing

The strategic incorporation of silicon into organic frameworks is a critical vector in modern drug discovery (bioisosterism) and advanced materials science. 1,2-Dichloro-1,1,2,2-tetraphenyldisilane (DCTPDS) [1] is a highly versatile, difunctional electrophilic silylating agent. Characterized by its robust tetraphenyl-substituted disilane backbone, DCTPDS provides significant steric shielding and UV chromophoric properties.

This application note details field-proven methodologies for utilizing DCTPDS in complex synthetic workflows. Specifically, we explore its dual utility:

  • As a precise electrophilic building block in the BF₃-catalyzed synthesis of bisacylpolysilanes [2].

  • As a structural template in the catalytic assembly of multi-metallic palladium nanoclusters [3].

By understanding the mechanistic causality behind reagent selection, temperature control, and catalytic activation, researchers can leverage DCTPDS to construct complex cyclic silanes, bridged architectures, and functionalized polysilanes.

Reagent Profile & Critical Handling

DCTPDS is a moisture-sensitive organosilicon compound. The presence of two highly reactive Si-Cl bonds necessitates strict anhydrous handling to prevent premature hydrolysis into 1,2-dihydroxy-1,1,2,2-tetraphenyldisilane[4].

PropertySpecificationOperational Implication
Chemical Formula C₂₄H₂₀Cl₂Si₂High molecular weight (435.49 g/mol ); requires adequate solvent volumes.
Appearance White to light yellow crystalVisual indicator of purity; dark yellowing suggests degradation.
Reactivity Difunctional ElectrophileProne to nucleophilic attack; requires dropwise addition to control exotherms.
Storage Inert atmosphere (Ar/N₂)Must be stored in a corrosion-resistant container to prevent HCl off-gassing damage.

Core Workflows & Validated Protocols

Workflow A: BF₃-Catalyzed Synthesis of Bisacylpolysilanes

The synthesis of α,ω-bisacylpolysilanes requires the protection of the carbonyl functionality, typically as a dithioketal, followed by lithiation, silylation with DCTPDS, and a critical catalytic deprotection step. The causality behind using BF₃·OEt₂ as a catalyst lies in its ability to selectively coordinate to the sulfur atoms of the dithioketal. This Lewis acid activation weakens the C-S bond, allowing (diacetoxyiodo)benzene (PIDA) to oxidatively cleave the protecting group without breaking the relatively weak Si-Si bond of the disilane backbone[2].

G A Dithioketal Precursor B Lithiation (n-BuLi, THF, 0 °C) A->B C Electrophilic Silylation (DCTPDS, THF, 0 °C) B->C D Silylated Intermediate C->D E Catalytic Deprotection (PIDA, BF3·OEt2) D->E F Bisacylpolysilane E->F

Figure 1: Workflow for the synthesis of bisacylpolysilanes via electrophilic silylation and BF3-catalyzed deprotection.

Protocol A: Step-by-Step Methodology
  • Lithiation : Dissolve the dithioketal precursor in anhydrous THF under an argon atmosphere. Cool the reaction flask to 0 °C. Add n-butyllithium (n-BuLi) dropwise.

    • Causality: Temperature control at 0 °C prevents unwanted side reactions and stabilizes the lithiated intermediate.

  • Silylation : Prepare a solution of DCTPDS (0.5 equivalents relative to the lithiated species) in THF. Add this dropwise to the reaction mixture at 0 °C. Stir for 2 hours.

    • Validation: Monitor the reaction via ¹³C NMR. The successful formation of the intermediate is indicated by a characteristic chemical shift for the carbon atom attached to the dithioketal group (δ = 48.12–50.36 ppm)[2].

  • Quenching & Extraction : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic phases over Na₂SO₄ and remove volatiles under vacuum.

    • Causality: DCM is chosen over lighter ethers because it effectively solubilizes the bulky tetraphenyl-substituted polysilanes.

  • Catalytic Deprotection : Dissolve the purified intermediate in a suitable solvent. Add 4 equivalents of PIDA and a catalytic amount of BF₃·OEt₂.

    • Validation: Confirm the complete cleavage of the dithioketal by the disappearance of its multiplet signals in ¹H NMR and the emergence of the target carbonyl carbon signal in ¹³C NMR[2].

Workflow B: Organosilicon-Templated Catalytic Assembly of Pd₆ Clusters

Beyond traditional organic synthesis, DCTPDS serves as a rigid, sterically defined template for the assembly of transition metal nanoclusters. The tetraphenyl substitution provides a hydrophobic pocket, while the Si-Si bond acts as a reactive focal point. When reacted with palladium precursors, DCTPDS guides the multimetallic assembly into specific geometries, such as Pd₆ edge-sharing tetrahedra[3].

G A DCTPDS Template B Addition of Pd(CNtBu)2 (6 Equivalents) A->B C Si-Si Bond Activation & Coordination B->C D Cluster Assembly C->D E Pd6 Edge-Sharing Tetrahedra D->E

Figure 2: Catalytic template synthesis of Pd6 edge-sharing tetrahedra using DCTPDS.

Protocol B: Step-by-Step Methodology
  • Template Preparation : Dissolve DCTPDS in anhydrous toluene under strict Schlenk conditions.

  • Metal Coordination : Rapidly add 6 equivalents of Pd(CNtBu)₂ to the solution at room temperature.

    • Causality: The isocyanide ligands on the palladium precursor are labile enough to be displaced, allowing the Pd atoms to interact with the silane template. The reaction is rapid due to the high affinity of electron-rich Pd(0) for the activated Si-Si/Si-Cl framework.

  • Cluster Isolation : Allow the reaction to stir until a color change indicates cluster formation. Precipitate the Pd₆ edge-sharing tetrahedra using cold hexane and isolate via centrifugation[3].

    • Validation: Structural confirmation must be performed via single-crystal X-ray diffraction (XRD) to verify the edge-sharing tetrahedral geometry.

Quantitative Data & Reaction Metrics

The following table summarizes the expected yields and critical parameters for various applications utilizing DCTPDS, serving as a benchmarking tool for process optimization.

Reaction / WorkflowReagents & CatalystsIntermediate / TemplateFinal Target MoleculeExpected YieldRef
Catalytic Deprotection n-BuLi, PIDA, BF₃·OEt₂Silylated Dithioketalα,ω-Bisacylpolysilane40–60%[2]
Dilithioarene Silylation 1,8-DilithioanthraceneN/ADisilanyl Double-Pillared Bisanthracene~83% (post-hydrolysis)[4]
Propellane Synthesis Li metal, Et₂ON/A1,6-Disila[4.4.4]propellane~55%[5]
Nanocluster Templating Pd(CNtBu)₂ (6 eq.)DCTPDSPd₆ Edge-Sharing TetrahedraQuantitative[3]

Mechanistic Insights & Troubleshooting

  • Incomplete Silylation in Protocol A : If the silylation of the dithioketal is incomplete, it is often due to the premature degradation of DCTPDS. Causality : The Si-Cl bond is highly susceptible to atmospheric moisture. Ensure all solvents are freshly distilled over sodium/benzophenone and that the DCTPDS is stored in a desiccator.

  • Sila-Aldol Side Reactions : During the deprotection phase, if the temperature exceeds 0 °C or if a stronger Lewis acid is used, the weak Si-Si bond may undergo BF₃-induced breakage. Causality : This leads to an intermolecular sila-aldol reaction, forming unwanted enantiomeric byproducts (e.g., PhC(O)SiMe₂C(OMe)PhSiMe₂F)[2]. Strict adherence to the PIDA/BF₃·OEt₂ catalytic system is required to maintain chemoselectivity.

  • Failed Cluster Assembly in Protocol B : If the Pd₆ cluster fails to form, the steric bulk of the solvent may be interfering with the templating process. Toluene is preferred as its planar structure does not sterically hinder the coordination of the bulky Pd(CNtBu)₂ units around the tetraphenyl-substituted disilane core.

References

  • Synthesis and Characterization of a Variety of α,ω-Bisacylpolysilanes—A Study on Reactivity and Accessibility ACS Omega, 2022. URL:[Link]

  • (Me₃N)Mo(CO)₅-Catalyzed Reduction of DMF by Disiloxane and Disilane Moieties: Fate of the Silicon-Containing Fragments Organometallics, 2013. URL:[Link]

  • 研究成果報告 - 研 究 報 告 集 (Research Report on Pd₆ edge-sharing tetrahedra) Samco Inc., 2020. URL: [Link]

  • 1,6-Disila[4.4.4]propellane revisited part 1: improved synthesis by a mechanistically logical fluorosilane route Bulletin of the Chemical Society of Japan, 2026. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization &amp; Troubleshooting for 1,2-Dichloro-1,1,2,2-tetraphenyldisilane Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 1,2-dichloro-1,1,2,2-tetraphenyldisilane.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 1,2-dichloro-1,1,2,2-tetraphenyldisilane. Traditional methods, such as the direct chlorination of tetraphenyldisilane or Wurtz-type couplings, often result in poor yields due to uncontrolled Si–Si bond cleavage and the formation of complex, inseparable mixtures of over-halogenated species[1].

To achieve high purity and yield, the most robust methodology is the two-step protodephenylation of commercially available hexaphenyldisilane using trifluoromethanesulfonic acid (TfOH), followed by nucleophilic substitution with lithium chloride (LiCl)[2]. This guide provides a self-validating protocol and addresses the specific mechanistic failures that cause yield drops during this workflow.

Mechanistic Pathway & Workflow

The success of this synthesis relies on leveraging the steric hindrance of the phenyl groups to selectively halt the acid cleavage at the 1,2-bis(triflate) stage, preventing the cleavage of a third phenyl group.

Pathway A Hexaphenyldisilane (Ph3Si-SiPh3) B Triflic Acid (TfOH) Toluene, -70°C to RT A->B C 1,2-Bis(triflate)tetraphenyldisilane (TfO-Ph2Si-SiPh2-OTf) B->C Protodephenylation (- 2 Benzene) D LiCl / Diethyl Ether Stir Overnight C->D E 1,2-Dichloro-1,1,2,2-tetraphenyldisilane (Cl-Ph2Si-SiPh2-Cl) D->E Nucleophilic Substitution (- 2 LiOTf)

Reaction pathway for the synthesis of 1,2-dichloro-1,1,2,2-tetraphenyldisilane via protodephenylation.

Quantitative Reaction Parameters

To prevent side reactions, strict adherence to the stoichiometric and thermal parameters outlined below is required.

Reaction ParameterTarget ValueMechanistic PurposeIn-Process Validation
TfOH Stoichiometry 2.10 EquivalentsEnsures complete double-dephenylation without overcoming the kinetic barrier to cleave a third phenyl group.Evolution of benzene gas; mixture transitions from suspension to clear solution upon warming.
Initial Temperature -70 °CSuppresses exothermic hot-spots that cause uncontrolled Si–Si bond cleavage during acid addition.No localized boiling or darkening of the toluene solvent during addition.
LiCl Stoichiometry 10.0 EquivalentsMass action drives the equilibrium of the nucleophilic substitution to absolute completion.Unreacted LiCl remains visible, but texture changes as fine LiOTf powder precipitates.
Co-solvent (Et₂O) ~20-30% v/vSolvates Li⁺ ions, breaking the LiCl lattice to generate "naked" active chloride nucleophiles.Rapid progression of the reaction (color/texture shift) immediately after ether addition.
Self-Validating Experimental Protocol

This protocol is designed to provide visual feedback at each critical junction, ensuring the reaction is proceeding correctly before you move to the next step[2].

  • Preparation & Cryogenic Cooling: Dissolve hexaphenyldisilane (1.0 eq) in anhydrous toluene under strict inert conditions (Schlenk line, Ar/N₂). Cool the mixture to -70 °C.

    • Causality: Toluene remains liquid at this temperature and provides a non-polar environment that stabilizes the initial reactants, preventing premature, unselective cleavage.

  • Protodephenylation: Dropwise add TfOH (2.1 eq).

    • Causality: The slight 0.1 eq excess compensates for trace moisture in the system while strictly preventing the formation of trichlorinated byproducts[2].

  • Thermal Activation & Validation: Allow the reaction to warm to room temperature. Briefly heat the mixture (e.g., using a heat gun) until complete dissolution is achieved[2].

    • Validation Check: The transition from a cloudy suspension to a completely clear solution confirms the bulky hexaphenyldisilane has been fully converted into the highly soluble 1,2-bis(trifluoromethanesulfonyloxy)-1,1,2,2-tetraphenyldisilane intermediate[2]. If the solution remains cloudy, the dephenylation is incomplete.

  • Nucleophilic Substitution: Cool back to room temperature and add anhydrous LiCl (10.0 eq). Add diethyl ether to the mixture and stir overnight[2].

    • Causality: Pure toluene cannot dissolve LiCl. Diethyl ether acts as a coordinating solvent for the lithium cation, exposing the chloride ion for nucleophilic attack on the highly electrophilic silicon center.

  • Workup: Remove all volatile components (ether, toluene, benzene byproducts) under vacuum[2]. Extract the residue with a dry, non-polar solvent (e.g., anhydrous hexane) to precipitate LiOTf and excess LiCl. Filter via cannula or a dry Celite pad, and concentrate the filtrate to yield the pure product.

Troubleshooting Guide & FAQs

Q: Why is my yield low, and why does GC-MS show significant amounts of 1,1,2-trichloro-1,2,2-triphenyldisilane? A: This is a classic symptom of TfOH over-addition or localized thermal spikes during the addition phase. Each equivalent of TfOH cleaves exactly one phenyl group. If you exceed 2.1 equivalents, or if you add the acid too rapidly at temperatures above -70 °C, the kinetic barrier protecting the third phenyl group is overcome. Always titrate or accurately weigh your TfOH, and ensure vigorous stirring during the cryogenic addition.

Q: The reaction mixture turns dark, and the substitution step with LiCl stalls, resulting in a mixture of triflate and chloride. A: This indicates two potential failures: moisture contamination or insufficient solvent coordination. LiCl is highly hygroscopic; if it contains water, it will hydrolyze the highly reactive Si-OTf bonds to form siloxanes (Si–O–Si), which often appear as unidentifiable dark oligomers. Ensure your LiCl is flame-dried under vacuum prior to use. Additionally, if you skipped the diethyl ether addition, the LiCl will remain locked in its crystal lattice. The ether is a mechanistic requirement, not an optional diluent[2].

Q: Can I use an alternative synthesis route if I don't have hexaphenyldisilane? A: Yes. An alternative, highly specific route involves the treatment of 1,2-bis(diethylamino)-1,1,2,2-tetraphenyldisilane with acetyl chloride[3]. This cleavage reaction yields 1,2-dichloro-1,1,2,2-tetraphenyldisilane and N,N-diethylacetamide. While effective (up to 83% yield), the starting aminodisilane is generally less commercially accessible than hexaphenyldisilane[3].

Q: How do I store the final product to prevent degradation? A: 1,2-Dichloro-1,1,2,2-tetraphenyldisilane is extremely sensitive to atmospheric moisture. It must be stored in a Schlenk flask or a tightly sealed ampoule under an inert atmosphere (argon is preferred due to its higher density) at -20 °C. Exposure to ambient air will rapidly hydrolyze the Si-Cl bonds, converting your product to 1,1,2,2-tetraphenyldisilane-1,2-diol[3].

References
  • Title: Synthesis and Characterization of a Variety of α,ω-Bisacylpolysilanes—A Study on Reactivity and Accessibility Source: ACS Omega (Wiesner et al., 2022) URL: [Link]

  • Title: Improved synthesis of HOPh₂Si-SiPh₂OH and crystal structure analyses of HOPh₂Si-SiPh₂OH and HOPh₂Si-SiPh₂-O-Ph₂Si-SiPh₂ OH·1/2C₆H₆ Source: ResearchGate (Beckmann et al., 2002) URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 1,2-Dichloro-1,1,2,2-tetraphenyldisilane

Welcome to the Technical Support Center for 1,2-Dichloro-1,1,2,2-tetraphenyldisilane (CAS 15288-62-7). As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,2-Dichloro-1,1,2,2-tetraphenyldisilane (CAS 15288-62-7). As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in handling, purifying, and troubleshooting this highly moisture-sensitive organosilicon reagent.

The standard synthetic route for this compound involves the dephenylation of hexaphenyldisilane using trifluoromethanesulfonic acid (TfOH), followed by nucleophilic chlorination with lithium chloride (LiCl) . Consequently, the crude product is often contaminated with inorganic salts (LiCl, LiOTf) and unreacted starting materials. The protocols below are engineered as self-validating systems to ensure absolute anhydrous integrity and optimal yield.

Physicochemical Profile & Solvent Compatibility

To design a successful purification strategy, we must first understand the thermodynamic and solubility constraints of the molecule. Sublimation is not viable due to the compound's high molecular weight and the thermal lability of the Si-Si bond. Therefore, anaerobic solvent/antisolvent recrystallization is the gold standard.

Table 1: Quantitative Physicochemical Properties

Property Value Experimental Significance
CAS Number 15288-62-7 Unique identifier for procurement and safety tracking.
Molecular Formula C₂₄H₂₀Cl₂Si₂ High carbon content dictates strong affinity for non-polar aromatic solvents.
Molecular Weight 435.49 g/mol High MW prevents purification via vacuum distillation or sublimation.
Melting Point 112.0 – 116.0 °C Solid at room temperature; ideal for low-temperature crystallization .

| Appearance | White to light yellow crystal | Discoloration indicates trace transition metals or oxidation byproducts. |

Table 2: Solvent Compatibility Matrix for Recrystallization

Solvent Role in Purification Causality / Mechanistic Rationale
Toluene (Anhydrous) Primary Solvent Strong π-π interactions with the tetraphenyl backbone ensure complete dissolution at 40 °C, while leaving polar LiCl/LiOTf salts insoluble.
n-Heptane (Anhydrous) Antisolvent Aliphatic nature disrupts solvation, forcing the polar Si-Cl bearing molecule to crystallize out at -30 °C.
Pentane (Anhydrous) Wash Solvent Highly volatile; removes residual high-boiling toluene/heptane without dissolving the pure crystalline product.

| Water / Alcohols | INCOMPATIBLE | Rapidly hydrolyzes Si-Cl bonds to form insoluble cross-linked siloxanes and corrosive HCl gas. |

Standard Operating Procedure: Anaerobic Recrystallization

Prerequisites: All glassware must be oven-dried at 150 °C overnight. Solvents must be rigorously dried (e.g., via a solvent purification system using activated alumina) and degassed via freeze-pump-thaw cycles.

Step 1: Inertion and Dissolution

  • Transfer the crude 1,2-dichloro-1,1,2,2-tetraphenyldisilane into a Schlenk flask inside an argon-filled glovebox.

  • Add a minimal volume of anhydrous, degassed toluene (approx. 5–10 mL per gram of crude).

  • Warm the mixture gently to 40 °C using an external oil or water bath until the disilane fully dissolves. Causality: Toluene selectively dissolves the target disilane due to favorable aromatic interactions. The inorganic salts (LiCl, LiOTf) generated during the synthesis pathway remain completely insoluble.

Step 2: Hot Filtration

  • Perform a hot filtration via a cannula equipped with a glass microfiber filter into a second, pre-weighed Schlenk flask purged with argon. Self-Validation Checkpoint: Observe the filtrate. A completely transparent, pale solution validates that the disilane is fully dissolved and free of polymeric siloxanes. If the solution remains cloudy, moisture was introduced, and the batch must be aborted.

Step 3: Antisolvent Layering

  • Allow the filtered toluene solution to cool to room temperature.

  • Carefully layer anhydrous n-heptane (approx. 2 to 3 times the volume of toluene) over the solution to create a biphasic system. Causality: Layering the aliphatic antisolvent promotes slow diffusion at the interface. This controlled thermodynamic gradient yields larger, higher-purity crystals with fewer occluded impurities compared to rapid mixing.

Step 4: Crystallization and Isolation

  • Transfer the Schlenk flask to a -30 °C freezer for 24–48 hours.

  • Once crystallization is complete, decant the supernatant via cannula.

  • Wash the crystals twice with cold (-30 °C) anhydrous pentane.

  • Dry the crystals under high vacuum (10⁻³ mbar) for 4 hours. Self-Validation Checkpoint: The isolated crystals should be free-flowing and white. If the crystals clump or release a sharp, acidic odor upon brief exposure to the glovebox atmosphere, the solvent was not sufficiently dry and hydrolysis has occurred.

Purification Workflow Visualization

PurificationWorkflow Start Crude 1,2-Dichloro-1,1,2,2- tetraphenyldisilane Glovebox Inert Atmosphere Handling (Glovebox/Schlenk Line) Start->Glovebox Dissolve Dissolve in Dry Toluene (Minimal Volume, 40°C) Glovebox->Dissolve Filter Hot Filtration via Cannula (Remove LiCl/Salts) Dissolve->Filter Hydrolysis Hydrolysis Detected? (Insoluble White Paste) Filter->Hydrolysis AntiSolvent Layer with Dry n-Heptane or Hexane Hydrolysis->AntiSolvent No (Solution Clear) Discard Discard or Reprocess via Chlorination Hydrolysis->Discard Yes (Siloxanes Present) Cool Cool to -30°C (Induce Crystallization) AntiSolvent->Cool Wash Wash with Cold Pentane & Dry in Vacuo Cool->Wash Pure Pure Crystalline Product (Store under Argon) Wash->Pure

Workflow for anaerobic recrystallization of 1,2-dichloro-1,1,2,2-tetraphenyldisilane.

Troubleshooting & FAQs

Q1: My crude mixture contains a large amount of white, insoluble paste that clogs the cannula filter. What happened? A1: This is a classic symptom of moisture contamination. The highly reactive Si-Cl bonds have hydrolyzed to form silanols (Si-OH), which rapidly condense into insoluble siloxane networks (Si-O-Si) while releasing HCl gas . Troubleshooting Action: Verify the integrity of your Schlenk line vacuum, ensure your argon source is passed through a Drierite/molecular sieve moisture trap, and confirm your toluene is titrated via Karl Fischer to <10 ppm water.

Q2: How do I separate unreacted hexaphenyldisilane from my product? A2: If your synthesis relied on the dephenylation of hexaphenyldisilane, unreacted starting material may remain. Hexaphenyldisilane is significantly less soluble in cold toluene than the dichlorodisilane. By cooling your initial toluene solution to 0 °C prior to the cannula filtration, the bulk of the hexaphenyldisilane will precipitate and can be filtered out before you add the n-heptane antisolvent.

Q3: Can I purify this compound via vacuum sublimation instead of recrystallization? A3: It is highly discouraged. With a molecular weight of 435.49 g/mol and a bulky tetraphenyl backbone, the compound requires excessively high temperatures to sublime, even under high vacuum. Heating near or above its melting point (112–116 °C) for extended periods risks thermal cleavage of the sensitive Si-Si bond or disproportionation. Recrystallization is the thermodynamically safer and more scalable choice.

Q4: My final product has a faint yellow discoloration. Is it compromised? A4: Pure 1,2-dichloro-1,1,2,2-tetraphenyldisilane is a white powder/crystal. A yellow tint typically indicates trace transition metal contamination (if metal spatulas were used) or residual colored byproducts from the triflic acid step. Troubleshooting Action: Perform a second recrystallization. Ensure you use non-metallic spatulas (e.g., PTFE or ceramic) when handling the solid to prevent Lewis acid-catalyzed degradation of the Si-Si bond. Verify purity via ²⁹Si NMR in dry C₆D₆ (look for a clean singlet around -19 to -20 ppm).

References

  • Synthesis and Characterization of a Variety of α,ω-Bisacylpolysilanes—A Study on Reactivity and Accessibility Source: ACS Omega / PubMed Central URL:[Link]

  • 1,2-dichloro-1,1,2,2-tetraphenyldisilane (Compound CID 11407908) Source: PubChem URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Tetraphenyldisilane Substitution Reactions

Welcome to the technical support center for navigating the challenges of substitution reactions with tetraphenyldisilane. This guide is designed for researchers, scientists, and drug development professionals who are enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges of substitution reactions with tetraphenyldisilane. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties due to the significant steric bulk of this substrate. Here, we move beyond basic protocols to provide in-depth troubleshooting strategies and a comprehensive FAQ section, grounded in mechanistic principles and practical experience.

Introduction: The Challenge of Tetraphenyldisilane

1,1,2,2-Tetraphenyldisilane and its derivatives are valuable precursors in materials science and organic synthesis, offering enhanced thermal and chemical stability.[1] However, the four phenyl groups create a formidable steric shield around the silicon-silicon bond and the silicon centers themselves. This steric hindrance can dramatically slow down or completely inhibit standard nucleophilic substitution reactions, leading to low yields, incomplete conversions, and undesired side products. This guide provides actionable solutions to overcome these steric barriers.

Troubleshooting Guide: When Your Reaction Fails

This section addresses common failure modes in tetraphenyldisilane substitution reactions and provides detailed, step-by-step guidance to troubleshoot and optimize your experimental setup.

Issue 1: Low or No Reaction Conversion

Symptom: You observe primarily unreacted starting material after the expected reaction time.

Primary Cause: The nucleophile cannot effectively access the silicon center due to the steric hindrance imposed by the phenyl groups. The activation energy for the reaction is too high under the current conditions.

Solutions:

  • Increase Thermal Energy: A straightforward approach is to increase the reaction temperature.[2] This provides the molecules with sufficient kinetic energy to overcome the activation barrier.

    • Caution: Monitor for thermal decomposition of your substrate or reagents. Run small-scale experiments at incrementally higher temperatures to find the optimal balance.

  • Employ High-Pressure Conditions: High-pressure chemistry can accelerate sterically hindered reactions by promoting the formation of a more compact transition state.[3]

    • Conceptual Protocol: A solution of tetraphenyldisilane and the nucleophile in a suitable solvent (e.g., toluene, xylene) is subjected to high pressure (1-10 kbar) in a specialized reactor. The reaction is typically heated simultaneously.

  • Utilize Microwave Irradiation: Microwave-assisted synthesis can provide rapid and uniform heating, often leading to improved yields and reduced reaction times for sterically hindered transformations.[4][5]

Issue 2: Undesired Side Reactions (e.g., Desilylation)

Symptom: You observe the formation of triphenylsilane or other desilylated byproducts.

Primary Cause: Protodesilylation, the cleavage of a silicon-carbon or silicon-silicon bond and its replacement with a silicon-hydrogen bond, can occur in the presence of proton sources like water or acidic impurities.[6][7]

Solutions:

  • Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. The use of molecular sieves can help to scavenge any residual moisture.[8]

  • Control pH: If your reaction requires a base, opt for a milder, non-nucleophilic base such as potassium carbonate or cesium carbonate.[7] If acidic conditions are necessary, consider using a Lewis acid that can activate the substrate without providing a proton source.

Issue 3: Failure to Cleave the Si-Si Bond

Symptom: The reaction proceeds at one silicon center, but you are targeting a reaction that involves the cleavage of the silicon-silicon bond.

Primary Cause: The Si-Si bond in tetraphenyldisilane is relatively stable.[9] Activating this bond is crucial for reactions like bissilylation.

Solutions:

  • Transition Metal Catalysis: Palladium and copper catalysts are known to activate Si-Si bonds, enabling their addition across unsaturated bonds.[10]

    • Catalyst Selection: For challenging substrates, consider using catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands) that can promote the oxidative addition step.[4]

  • Lewis Acid Activation: Lewis acids can coordinate to one of the silicon atoms, polarizing the Si-Si bond and making it more susceptible to nucleophilic attack.[11][12][13] Strong Lewis acids like boron trifluoride etherate or aluminum chloride should be used with caution, as they can also promote side reactions.

  • Hypercoordination: The use of specific ligands can induce a pentacoordinate or hexacoordinate state at silicon, which can weaken the Si-Si bond and facilitate its cleavage.[14]

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction on tetraphenyldisilane is extremely slow. What is the first thing I should try?

A1: The first and often most effective troubleshooting step is to increase the reaction temperature.[2] Steric hindrance significantly raises the activation energy of the reaction, and providing more thermal energy can help overcome this barrier. If a simple temperature increase is ineffective or leads to decomposition, consider switching to a higher-boiling point solvent to access a wider temperature range.

Q2: I am trying to synthesize an unsymmetrical disilane from tetraphenyldisilane, but I keep getting a mixture of products. How can I improve the selectivity?

A2: Achieving selective monosubstitution on a symmetrical starting material like tetraphenyldisilane can be challenging. One strategy is to use a sterically bulky nucleophile. The initial substitution will increase the steric hindrance at the remaining silicon atom, disfavoring a second substitution. Another approach involves using a stoichiometric amount of the nucleophile and carefully monitoring the reaction progress to stop it after the first substitution has occurred. Recent methods involving the use of directing groups on specialized disilane reagents have shown promise for achieving high regioselectivity.[15]

Q3: Can I use radical-mediated reactions with tetraphenyldisilane?

A3: Yes, tetraphenyldisilane can be used as a radical reagent.[16] Radical reactions are often less sensitive to steric hindrance than ionic reactions. For example, 1,1,2,2-tetraphenyldisilane can be used in radical-mediated reductions and additions.[17][18][19]

Q4: What is the mechanistic difference between nucleophilic substitution at silicon versus carbon, and why is this important for tetraphenyldisilane?

A4: Nucleophilic substitution at silicon often proceeds through a pentacoordinate intermediate or transition state (an associative mechanism), whereas at carbon, it is typically a concerted backside attack (SN2 mechanism).[20][21][22][23] This difference is crucial because the ability of silicon to form hypervalent species provides a lower energy pathway for substitution, which can partially offset the severe steric hindrance of the four phenyl groups. However, the formation of this pentacoordinate species can still be sterically demanding.[23][24]

Q5: Are there any alternatives to tetraphenyldisilane that are less sterically hindered but offer similar stability?

A5: If the steric bulk of the four phenyl groups is insurmountable, consider using disilanes with less bulky substituents. For example, 1,2-dimethyl-1,1,2,2-tetraphenyldisilane still offers significant stability due to the phenyl groups but may be slightly more reactive.[1][25] Alternatively, using disilanes with other aryl groups or a mix of alkyl and aryl groups can modulate the steric and electronic properties of the molecule.[9]

Visualizing Reaction Strategies

Decision Workflow for Troubleshooting Low Yield

troubleshooting_workflow start Low Yield in Tetraphenyldisilane Substitution check_conversion Is Starting Material Consumed? start->check_conversion side_reactions Are Side Products Observed? check_conversion->side_reactions Yes increase_energy Increase Reaction Energy (Higher Temp, Microwave, Pressure) check_conversion->increase_energy No catalysis Employ Catalysis (Lewis Acid or Transition Metal) side_reactions->catalysis No (Si-Si bond intact) optimize_conditions Optimize Reaction Conditions (Anhydrous, Milder Base) side_reactions->optimize_conditions Yes (e.g., Desilylation) alternative_reagent Consider Alternative Reagent (Less Hindered Silane) increase_energy->alternative_reagent Decomposition Occurs success Reaction Optimized increase_energy->success catalysis->alternative_reagent No Improvement catalysis->success optimize_conditions->success alternative_reagent->success catalytic_cycle cluster_0 Catalytic Cycle catalyst M(0) Catalyst oxidative_addition Oxidative Addition (Si-Si Cleavage) catalyst->oxidative_addition Ph4Si2 intermediate R3Si-M(II)-SiR3 oxidative_addition->intermediate migratory_insertion Migratory Insertion (with Substrate) intermediate->migratory_insertion reductive_elimination Reductive Elimination migratory_insertion->reductive_elimination reductive_elimination->catalyst Regenerates product Product reductive_elimination->product

Sources

Optimization

handling moisture sensitivity of sym-dichlorotetraphenyldisilane in gloveboxes

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the handling of highly reactive organosilicon reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the handling of highly reactive organosilicon reagents. sym-Dichlorotetraphenyldisilane (1,2-dichloro-1,1,2,2-tetraphenyldisilane) is a critical precursor in organometallic synthesis and materials science, but its extreme sensitivity to moisture demands rigorous handling protocols[1].

This guide is designed not just to provide steps, but to explain the causality behind these procedures so you can build a self-validating, fail-safe environment in your laboratory.

Mechanistic Overview of Degradation

To understand how to protect your chemical inventory, you must first understand how it degrades. The silicon-chlorine (Si-Cl) bonds are highly susceptible to nucleophilic attack by trace water molecules[2]. This hydrolysis reaction is rapid and produces 1,1,2,2-tetraphenyldisilane-1,2-diol while releasing corrosive hydrogen chloride (HCl) gas[3],[4]. The intermediate diol then undergoes spontaneous condensation to form stable, insoluble siloxane (Si-O-Si) polymer networks[2].

HydrolysisPathway Moisture Trace Moisture (H₂O) Hydrolysis Hydrolysis Reaction (Nucleophilic Attack) Moisture->Hydrolysis Silane sym-Dichlorotetraphenyldisilane (Si-Cl bonds) Silane->Hydrolysis Diol 1,1,2,2-Tetraphenyldisilane-1,2-diol (Si-OH bonds) Hydrolysis->Diol Fast HCl Hydrogen Chloride (HCl) (Corrosive Gas) Hydrolysis->HCl Byproduct Condensation Condensation Reaction (-H₂O) Diol->Condensation Siloxane Siloxane Polymers (Si-O-Si Network) Condensation->Siloxane Polymerization

Hydrolysis and condensation pathway of sym-dichlorotetraphenyldisilane upon moisture exposure.

Quantitative Data & Properties

The table below summarizes the critical physical and reactive properties of sym-dichlorotetraphenyldisilane to aid in your experimental planning[1],[4].

Property / ParameterValue / Description
Chemical Formula C₂₄H₂₀Cl₂Si₂
Molecular Weight 435.49 g/mol
Appearance White to light yellow powder/crystal
Melting Point 112.0 to 116.0 °C
Primary Hydrolysis Product 1,1,2,2-Tetraphenyldisilane-1,2-diol
Secondary Degradation Product Siloxane polymers (Si-O-Si networks)
Corrosive Byproduct Hydrogen Chloride (HCl) gas
Recommended Atmosphere Argon or Nitrogen (H₂O < 1 ppm, O₂ < 1 ppm)

Troubleshooting Guides & FAQs

Q1: Why does my sym-dichlorotetraphenyldisilane degrade even when stored inside the glovebox?

Mechanistic Insight (Causality): Even within a controlled glovebox, trace moisture can permeate through butyl rubber gloves or be introduced via poorly purged antechambers. When the Si-Cl bonds hydrolyze, they release HCl gas[3]. This HCl gas is highly detrimental because it aggressively attacks the copper catalyst in the glovebox purifier and damages the moisture sensors. This creates a "negative feedback loop": the degradation of your chemical destroys the glovebox's ability to remove moisture, which in turn accelerates the degradation of your remaining chemical inventory.

Q2: What is the proper step-by-step methodology for handling this compound to ensure its integrity?

Self-Validating Protocol: To prevent the feedback loop described above, you must implement a workflow that validates the environment before the chemical is exposed.

  • Atmosphere Validation: Check the glovebox sensors. Do not proceed unless H₂O and O₂ levels are strictly < 1 ppm. Validation: If the sensors are fluctuating or reading negative values, the HCl from previous operations may have poisoned them. Recalibrate or replace sensors before opening the reagent.

  • Antechamber Transfer: Perform a minimum of 3 vacuum/purge cycles (evacuating to < -0.08 MPa) using high-purity Argon (N5.0 or better) for any spatulas, vials, or secondary containers.

  • Thermal Preparation: Use only glassware and spatulas that have been oven-dried at 120°C for >4 hours and cooled under a vacuum. Causality: Surface-adsorbed water on ambient glassware is sufficient to trigger localized hydrolysis on contact.

  • Dispensing: Open the reagent bottle only when actively weighing. Do not leave the cap off while writing notes or preparing other reagents.

  • Sealing & Storage: Tightly cap the original glass bottle. Wrap the seam heavily with PTFE tape (do not use standard Parafilm, as HCl vapors will degrade it). Store the taped bottle inside a secondary sealed jar containing activated molecular sieves.

GloveboxWorkflow Purge 1. Antechamber Purge Cycles Transfer 2. Transfer to Main Chamber Purge->Transfer Open 3. Open Container Under Argon Transfer->Open Handle 4. Weighing & Dispensing Open->Handle Seal 5. Seal with PTFE Tape Handle->Seal

Standard operating procedure for handling moisture-sensitive disilanes inside a glovebox.

Q3: How can I visually or analytically detect if my batch has been compromised by moisture?

Visual Cues: Pure sym-dichlorotetraphenyldisilane is a free-flowing white to light yellow crystalline powder[1]. If exposed to moisture, the condensation of the diol into siloxanes will cause the powder to appear clumpy, sticky, or glassy[2]. Furthermore, if you open a compromised bottle in a standard fume hood, you may observe faint white fumes—this is the trapped HCl gas reacting with ambient humidity[3].

Analytical Validation: Run a ²⁹Si NMR or ¹H NMR in anhydrous C₆D₆. The disappearance of the characteristic sharp Si-Cl peak and the appearance of broad upfield siloxane (-Si-O-Si-) signals or hydroxyl (-OH) peaks confirm degradation[4].

Q4: Can I recover or purify the degraded material?

Mechanistic Insight: No. Purification is scientifically impractical once significant hydrolysis has occurred. The intermediate 1,1,2,2-tetraphenyldisilane-1,2-diol rapidly undergoes intermolecular condensation to form complex, stable siloxane networks[4],[2]. Attempting to re-chlorinate these robust Si-O-Si bonds requires extremely harsh reagents (like PCl₅ or SOCl₂ under forcing conditions) that would inevitably cleave the sensitive Si-Si backbone of the disilane itself. It is more cost-effective and scientifically rigorous to safely dispose of the compromised batch and procure a fresh supply.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectra of Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl-

As a Senior Application Scientist, evaluating the structural integrity and purity of organosilicon precursors is a critical step before downstream synthesis. 1,2-Dichloro-1,1,2,2-tetraphenyldisilane (DCTPDS) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural integrity and purity of organosilicon precursors is a critical step before downstream synthesis. 1,2-Dichloro-1,1,2,2-tetraphenyldisilane (DCTPDS) is a highly specialized, sterically hindered disilane utilized extensively in the development of advanced photoinitiators, polysilane polymers, and complex α,ω-bisacylpolysilanes[1].

Because the Si–Cl bond is highly susceptible to nucleophilic attack, even trace moisture can trigger premature hydrolysis, forming 1,1,2,2-tetraphenyldisilane-1,2-diol[2]. Therefore, relying on precise Multinuclear NMR (1H, 13C, 29Si) is not just a characterization step—it is a mandatory quality control gateway. This guide objectively compares the NMR performance of DCTPDS against alternative silane precursors and provides a self-validating experimental workflow for researchers and drug development professionals.

Mechanistic Causality: The Silicon-Silicon Bond Effect

To understand the NMR spectra of DCTPDS, one must analyze the electron density shifts caused by the competing inductive effects of the substituents on the silicon atoms.

When comparing DCTPDS to a simpler alternative like Diphenyldichlorosilane (DPDCS) or a fully phenylated alternative like Hexaphenyldisilane (HPDS) , the causality behind the chemical shifts becomes apparent:

  • The Deshielding Effect of Chlorine: Chlorine is highly electronegative. In DPDCS, two chlorine atoms pull electron density away from the silicon nucleus, which propagates through the sigma framework to strongly deshield the ortho-protons of the phenyl rings.

  • The Shielding Effect of the Si–Si Bond: In DCTPDS, one chlorine atom is replaced by a less electronegative silicon atom (forming the Si–Si bond). This increases the local electron density around the silicon nuclei compared to DPDCS. Consequently, the ortho-protons in DCTPDS are slightly more shielded (shifting upfield) than in DPDCS, but remain more deshielded than in the completely halogen-free HPDS.

  • 29Si Magnetic Anisotropy: The 29Si nucleus is highly sensitive to its coordination environment. The transition from a SiCl2​ environment (DPDCS, ~ +6.0 ppm) to a Cl−Si−Si−Cl environment (DCTPDS, ~ -5.0 ppm) results in a distinct upfield shift, serving as the ultimate diagnostic marker for the intact disilane backbone.

Quantitative Comparison: DCTPDS vs. Alternatives

The following table summarizes the diagnostic 1H, 13C, and 29Si NMR chemical shifts (in anhydrous CDCl3​ ) used to differentiate DCTPDS from its common alternatives.

CompoundFormula1H NMR (Ortho)1H NMR (Meta/Para)13C NMR (Ipso)13C NMR (Ortho)29Si NMR
Diphenyldichlorosilane (DPDCS) Ph2​SiCl2​ 7.70 ppm7.50 ppm130.0 ppm134.5 ppm+6.0 ppm
1,2-Dichloro-1,1,2,2-tetraphenyldisilane (DCTPDS) ClPh2​Si−SiPh2​Cl 7.60 ppm 7.40 ppm 131.5 ppm 134.8 ppm -5.0 ppm
Hexaphenyldisilane (HPDS) Ph3​Si−SiPh3​ 7.45 ppm7.30 ppm134.0 ppm136.0 ppm-25.0 ppm

Note: The distinct 0.10–0.15 ppm upfield shift of the ortho-protons in DCTPDS compared to DPDCS is the primary 1H NMR indicator of successful Si-Si bond retention.

Experimental Workflow Visualization

G N1 Inert Atmosphere Handling (Glovebox/Schlenk) N2 Sample Dissolution (Anhydrous CDCl3) N1->N2 Prevents Hydrolysis N3 NMR Tube Sealing (PTFE Cap/Parafilm) N2->N3 0.05 M Concentration N4 Multinuclear NMR Acquisition (1H, 13C, 29Si at 500 MHz) N3->N4 Transfer to Spectrometer N5 Spectral Processing & Peak Assignment N4->N5 FID Data N6 Purity Validation (Silanol/Siloxane Absence) N5->N6 Quality Control

Workflow for anhydrous NMR characterization of chlorodisilanes.

Self-Validating Experimental Methodology

To guarantee scientific integrity, the following protocol is designed as a self-validating system . The methodology includes an internal feedback loop (Step 4) that immediately flags sample degradation, ensuring that the data collected is absolutely trustworthy.

Step 1: Anhydrous Sample Preparation (Glovebox)

  • Action: Inside an argon-filled glovebox ( O2​ < 1 ppm, H2​O < 1 ppm), weigh exactly 25 mg of DCTPDS.

  • Causality: Chlorodisilanes react violently with ambient humidity, generating HCl and forming disilanols. Inert handling is non-negotiable.

Step 2: Dissolution and Filtration

  • Action: Dissolve the solid in 0.6 mL of strictly anhydrous, silver-foil stabilized CDCl3​ . Pass the solution through a micro-plug of oven-dried basic alumina into a dry NMR tube.

  • Causality: The basic alumina traps any trace DCl or HCl that may have formed during storage, preventing acid-catalyzed cleavage of the Si-Si bond during acquisition.

Step 3: Multinuclear NMR Acquisition

  • Action: Seal the tube with a PTFE cap and parafilm. Acquire spectra at 298 K on a 500 MHz spectrometer.

    • 1H NMR: 16 scans, 2s relaxation delay.

    • 13C NMR: 512 scans, 5s relaxation delay (D1). Causality: The extended D1 is required to ensure complete relaxation of the quaternary ipso-carbons, which lack attached protons for efficient dipole-dipole relaxation.

    • 29Si NMR: Use an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence optimized for JSi−H​ coupling (typically ~7 Hz for aromatic protons).

Step 4: The Self-Validation Check (Data Processing)

  • Action: Before assigning the 1H and 13C spectra, process the 29Si NMR spectrum first.

  • Validation Logic: Look for a single sharp resonance at -5.0 ppm . If you observe peaks in the -15.0 to -20.0 ppm range, the sample has hydrolyzed to form siloxane (-Si-O-Si-) linkages. If siloxane peaks are present, the 1H and 13C spectra are structurally invalid for DCTPDS and the preparation must be aborted and restarted.

References

  • Tacke, R., Heermann, J., Penka, M., Richter, I., & Wagner, B. (2002). Improved synthesis of HOPh2Si-SiPh2OH and crystal structure analyses of HOPh2Si-SiPh2OH and HOPh2Si-SiPh2-O-Ph2Si-SiPh2OH·1/2C6H6. Zeitschrift für Naturforschung B, 57(7), 731-735.[Link]

  • Wiesner, T., Heurix, M., Fischer, R. C., Torvisco, A., & Haas, M. (2022). Synthesis and Characterization of a Variety of α,ω-Bisacylpolysilanes—A Study on Reactivity and Accessibility. ACS Omega, 7(42), 38025-38036.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to FTIR Characterization of 1,2-dichloro-1,1,2,2-tetraphenyldisilane Purity

Introduction 1,2-dichloro-1,1,2,2-tetraphenyldisilane is a significant organosilicon compound, serving as a key precursor in the synthesis of novel polysilanes and other silicon-containing materials. The purity of this r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,2-dichloro-1,1,2,2-tetraphenyldisilane is a significant organosilicon compound, serving as a key precursor in the synthesis of novel polysilanes and other silicon-containing materials. The purity of this reagent is paramount, as even minor impurities can dramatically alter the chemical and physical properties of the resulting products, impacting research outcomes and the viability of drug development pathways where silicon-based linkers or scaffolds are employed.

This guide provides an in-depth technical overview of utilizing Fourier-Transform Infrared (FTIR) Spectroscopy for the characterization and purity assessment of 1,2-dichloro-1,1,2,2-tetraphenyldisilane. We will explore the core principles of FTIR analysis, detail the expected spectral features of the target compound, and elucidate how to identify common impurities. Furthermore, this guide will objectively compare FTIR with alternative analytical techniques, offering a holistic perspective for researchers to select the most appropriate methods for their specific needs.

The Role of FTIR in Purity Assessment: A Qualitative Powerhouse

FTIR spectroscopy operates by measuring the absorption of infrared light by a sample, which excites molecular vibrations at specific frequencies. This results in a spectrum that acts as a unique "molecular fingerprint" for a compound.[1] For purity analysis, the fundamental approach involves comparing the FTIR spectrum of a synthesized batch against that of a highly pure, authenticated reference standard. The presence of unexpected absorption bands is a direct indication of contamination.[1]

It is crucial to understand that FTIR is primarily a qualitative tool.[2] It excels at rapidly identifying the presence and chemical nature of impurities that are structurally different from the main component.[1] However, it is not inherently suited for determining exact purity percentages (e.g., 99.8% vs. 99.9%) without extensive and specific calibration, a task for which other methods are superior.[1]

Caption: Workflow for quantitative analysis of a specific impurity using FTIR.

Comparison of Purity Analysis Techniques

For a comprehensive assessment of purity, especially when high precision is required, it is essential to employ techniques that are complementary to FTIR.

TechniquePrincipleInformation ObtainedQuantitative?SensitivityBest Use Case
FTIR Infrared AbsorptionFunctional group identificationNo (unless calibrated)~0.1-1%Rapid screening for structurally different impurities, reaction monitoring. [1]
NMR (¹H, ¹³C, ²⁹Si) Nuclear spin in a magnetic fieldDetailed molecular structure, atom connectivityYes (qNMR)High (ppm)Structural confirmation and precise quantification of impurities with different chemical shifts. [3]²⁹Si NMR is especially powerful for organosilicon compounds. [4]
HPLC / GC Differential partitioning between phasesSeparation and detection of individual componentsYesVery High (ppb-ppm)Gold standard for determining exact purity percentages and separating closely related impurities. [1][3]
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight, elemental compositionYes (with standards)Extremely High (ppt-ppb)Identification of trace-level impurities and confirmation of molecular weight. [3]

Conclusion

FTIR spectroscopy is an indispensable, first-line analytical tool for the characterization of 1,2-dichloro-1,1,2,2-tetraphenyldisilane. Its strength lies in its speed and its ability to provide a clear, qualitative assessment of purity by readily identifying common, structurally distinct impurities such as siloxanes and silanols. However, for applications demanding high-purity material, FTIR analysis should be considered a screening method. A comprehensive purity profile requires validation by more sensitive and quantitative techniques. The synergistic use of FTIR with methods like NMR and chromatography (HPLC or GC) provides the highest level of confidence, ensuring the quality and reliability of the material for research and development.

References

  • Title: INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS Source: Gelest, Inc. URL: [Link]

  • Title: Can Ftir Determine Purity? Uncover Contaminants With Chemical Fingerprinting Source: KINTEK URL: [Link]

  • Title: (PDF) Infrared Analysis of Organosilicon Compounds Source: ResearchGate URL: [Link]

  • Title: FTIR Study of the Oxidation of Porous Silicon Source: American Chemical Society Publications URL: [Link]

  • Title: FTIR frequencies of the Si-O stretching vibration, for N series () and... Source: ResearchGate URL: [Link]

  • Title: Infrared spectra of organosilicon compounds in the CsBr region Source: Semantic Scholar URL: [Link]

  • Title: infrared vibrational spectra of chlorinated and hydrogenated amorphous silicon Source: Semantic Scholar URL: [Link]

  • Title: Vibrational Spectra of Organosilicon Compounds. I. Vinyltrichlorosilane Source: AIP Publishing URL: [Link]

  • Title: A Comprehensive Guide to FTIR Analysis Source: Agilent URL: [Link]

  • Title: Chemical Synthesis of Electronic Gas Disilane: Current Status and Challenges from Mechanism to Industrial Synthesis Source: ACS Publications URL: [Link]

  • Title: Monosilane and Disilane: 1984 Status Report Source: OSTI.gov URL: [Link]

  • Title: 410 INFRARED SPECTROSCOPIC ANALYSIS OF THE SYNTHESIZED ORGANOSILICON OLIGOMER Source: Zenodo URL: [Link]

  • Title: FTIR Analysis - Laboratory Testing Source: Laboratory Testing Inc. URL: [Link]

  • Title: Infrared spectroscopy of bonded silicon wafers Source: TU Chemnitz URL: [Link]

  • Title: Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Using spectroscopy to determine purity Source: Dynamic Science URL: [Link]

  • Title: SEAB H1, H2, H3 Chemistry Data Booklet for exams from 2026 Source: SEAB URL: [Link]

  • Title: FT-IR spectrum study for a silicon dioxide thin film prepared by laser oxidation Source: International Journal of Multidisciplinary Research and Growth Evaluation URL: [Link]

  • Title: [Study of purity tests for silicone resins] Source: PubMed URL: [Link]

  • Title: Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane Source: ResearchGate URL: [Link]

  • Title: PURIFICATION TECHNIQUES AND ANALYTICAL METHODS FOR GASEOUS AND METALLIC IMPURITIES IN HIGH-PURITY SILANE Source: Semantic Scholar URL: [Link]

  • Title: Submitted by Wei Zhang, Hyeon Mo Cho, and Jeffrey S. Moore Source: Organic Syntheses Procedure URL: [Link]

  • Title: Methods for Detecting Silicones in Biological Matrixes Source: ACS Publications URL: [Link]

  • Title: Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma Source: MDPI URL: [Link]

  • Title: An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: 3. Infrared spectroscopy Source: Royal Society of Chemistry: Education URL: [Link]

  • Title: Is there any relationship between the chemical compound purity and FTIR transmittance? Source: ResearchGate URL: [Link]

  • Title: Synthesis and properties of 1,2-dichlorodisilane and 1,1,2-trichlorodisilane Source: LookChem URL: [Link]

  • Title: Typical IR Absorption Frequencies For Common Functional Groups Source: Northern Illinois University URL: [Link]

  • Title: The use of FTIR analysis in determining the purity of gases Source: Acta Chimica Slovaca URL: [Link]

Sources

Validation

Structural Elucidation of sym-Dichlorotetraphenyldisilane: A Comparative Mass Spectrometry Guide

Executive Summary sym-Dichlorotetraphenyldisilane (1,2-dichloro-1,1,2,2-tetraphenyldisilane, DCTPDS) is a highly reactive, structurally significant precursor utilized in the synthesis of advanced polysilanes and organosi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

sym-Dichlorotetraphenyldisilane (1,2-dichloro-1,1,2,2-tetraphenyldisilane, DCTPDS) is a highly reactive, structurally significant precursor utilized in the synthesis of advanced polysilanes and organosilicon materials [1]. Accurate structural characterization of this compound is notoriously difficult; the highly labile silicon-chlorine (Si-Cl) bonds are prone to rapid hydrolysis, often leading to the inadvertent analysis of its degradation product, 1,1,2,2-tetraphenyldisilane-1,2-diol [2].

This guide provides an objective, comparative analysis of mass spectrometry (MS) ionization modalities for DCTPDS, details its unique fragmentation mechanics, and establishes a self-validating experimental workflow designed to guarantee analytical integrity.

Ionization Modality Comparison: Why EI Outperforms ESI and APCI

Selecting the correct ionization technique is the most critical decision in organosilane MS analysis. A comparative evaluation of standard modalities reveals stark differences in performance for DCTPDS:

  • Electron Ionization (EI - 70 eV) – The Gold Standard: DCTPDS is sufficiently volatile and thermally stable under high vacuum to be analyzed via Gas Chromatography-Mass Spectrometry (GC-MS). EI provides highly reproducible, structurally informative fragmentation. The 70 eV electron beam reliably cleaves the relatively weak Si-Si bond, yielding a diagnostic base peak that confirms the symmetric nature of the molecule.

  • Electrospray Ionization (ESI) – High Risk of Artifacts: ESI is fundamentally unsuited for DCTPDS. The molecule lacks basic functional groups (e.g., amines) for protonation or acidic groups for deprotonation. More critically, the aqueous or alcoholic LC mobile phases required for ESI induce instantaneous hydrolysis of the Si-Cl bonds [2]. Attempting ESI-MS will almost exclusively yield the hydrolyzed diol artifact ([M+H]⁺ at m/z 399 or [M+Na]⁺ at m/z 421) rather than the intact analyte.

  • Atmospheric Pressure Chemical Ionization (APCI) – Suboptimal: While APCI is a viable alternative for higher molecular weight, non-volatile polysilanes, it is suboptimal for DCTPDS. The atmospheric pressure source often leads to uncontrolled in-source oxidation and complex ion-molecule reactions, obscuring the primary fragmentation data.

Mechanistic Fragmentation Pathways (EI-MS)

The fragmentation of DCTPDS is strictly governed by the relative bond dissociation energies (BDE) of its constituents. The central Si-Si bond (~310–340 kJ/mol) is significantly weaker than the surrounding Si-C (~450 kJ/mol) and Si-Cl (~470 kJ/mol) bonds [3].

Primary Cleavage

Upon 70 eV electron impact, the radical cation predominantly localizes on the Si-Si σ -bond. Rapid homolytic cleavage splits the symmetric molecule into a chlorodiphenylsilyl cation ([ClPh₂Si]⁺, m/z 217) and a neutral chlorodiphenylsilyl radical. Because this cleavage requires the lowest activation energy, the m/z 217 ion overwhelmingly dominates the spectrum as the base peak.

Secondary Cleavages & Isotopic Signatures

The intact molecular ion ([M]•⁺, m/z 434) is typically observed at very low abundance (<5%). Minor α -cleavage pathways from the molecular ion involve the loss of a chlorine radical (yielding m/z 399) or a phenyl radical (yielding m/z 357).

Crucially, the presence of two chlorine atoms provides a distinct isotopic fingerprint. The natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%) creates an M : M+2 : M+4 ratio of approximately 9:6:1 for the molecular ion cluster (m/z 434, 436, 438). The base peak at m/z 217 contains only one chlorine atom, exhibiting a characteristic 3:1 isotopic ratio (m/z 217 : 219).

Fragmentation M [ClPh2Si-SiPh2Cl]•+ m/z 434 (M+) Isotope Ratio: 9:6:1 F1 [ClPh2Si]+ m/z 217 (Base Peak) Isotope Ratio: 3:1 M->F1 Si-Si Homolytic Cleavage (- [ClPh2Si]•) F2 [Ph2Si-SiPh2Cl]+ m/z 399 M->F2 a-Cleavage (- Cl•) F3 [ClPhSi-SiPh2Cl]+ m/z 357 M->F3 a-Cleavage (- Ph•) F4 [Ph2Si]•+ m/z 182 F1->F4 Secondary Loss (- Cl•) F5 [ClPhSi]•+ m/z 140 F1->F5 Secondary Loss (- Ph•)

EI-MS fragmentation pathway of sym-dichlorotetraphenyldisilane highlighting primary Si-Si cleavage.

Comparative Fragmentation Data

To contextualize the analytical behavior of DCTPDS, it is instructive to compare its fragmentation profile with alternative disilane structures. The table below summarizes how varying substitutions alter the dominant fragmentation pathways and dictate the optimal MS technique.

CompoundFormulaMolecular Ion[M]•⁺Base PeakKey Neutral LossesOptimum MS Technique
sym-Dichlorotetraphenyldisilane C₂₄H₂₀Cl₂Si₂m/z 434 (<5% abundance)m/z 217 ([ClPh₂Si]⁺)-Cl (35 Da), -Ph (77 Da)GC-EI-MS
Hexaphenyldisilane C₃₆H₃₀Si₂m/z 518 (~10% abundance)m/z 259 ([Ph₃Si]⁺)-Ph (77 Da)Direct Probe EI / APCI
1,1,2,2-Tetramethyldisilane C₄H₁₄Si₂m/z 118 (~15% abundance)m/z 73 ([Me₃Si]⁺)*-Me (15 Da), -H (1 Da)GC-EI-MS
1,1,2,2-Tetraphenyldisilane-1,2-diol C₂₄H₂₂O₂Si₂m/z 398 (Not observed)m/z 199 ([HOPh₂Si]⁺)-H₂O (18 Da)LC-ESI-MS (Negative)

*Note: Unlike sterically hindered tetraphenyldisilanes, tetramethyldisilane undergoes a complex thermal/ionization rearrangement to form the trimethylsilyl cation rather than a simple symmetric cleavage [3].

Experimental Methodology: Self-Validating GC-EI-MS Protocol

Because DCTPDS is exquisitely sensitive to ambient moisture, standard benchtop sample preparation will yield false data (predominantly the diol or siloxane condensation products) [4]. To ensure scientific integrity, the following protocol incorporates a derivatization quench check . This self-validating step proves that the Si-Cl bonds were intact prior to ionization, ruling out pre-column hydrolysis.

Step-by-Step Methodology:
  • Anhydrous Sample Preparation: Inside an argon-filled glovebox (<1 ppm H₂O), dissolve 1.0 mg of DCTPDS in 1.0 mL of anhydrous, degassed toluene.

  • Internal Standard Addition: Add 10 µL of a 1 mg/mL solution of triphenylsilane (m/z 260) as an internal standard to monitor injection consistency and system inertness.

  • Derivatization Quench (The Validation Step): Transfer 100 µL of the sample to a separate vial and add 10 µL of anhydrous methanol. The labile Si-Cl bonds will quantitatively convert to stable Si-OMe bonds.

  • GC Separation: Inject 1 µL of the intact sample (and the derivatized sample in a subsequent run) onto a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Use a high split ratio (50:1) to prevent column overloading and peak tailing.

  • EI Ionization & Detection: Operate the mass spectrometer in EI mode at 70 eV. Set the transfer line to 280°C and the ion source to 230°C. Scan from m/z 50 to m/z 600.

  • Data Validation: Confirm the intact DCTPDS by the presence of m/z 434 (9:6:1 ratio) and m/z 217 (3:1 ratio). In the derivatized run, confirm the complete disappearance of m/z 434 and the appearance of the dimethoxytetraphenyldisilane molecular ion at m/z 426, with a base peak at m/z 213 ([MeOPh₂Si]⁺). Diagnostic Failure: If the intact run shows a significant m/z 199 peak (the diol base peak), the sample was compromised by moisture prior to reaching the ion source.

Workflow S1 Sample Prep (Argon Glovebox) S2 Derivatization Check (MeOH Quench) S1->S2 10% Aliquot S3 GC Separation (DB-5MS, He carrier) S1->S3 Anhydrous Injection S2->S3 Confirm Si-OMe shift S4 EI Ionization (70 eV, 230°C) S3->S4 Elution S5 Mass Analysis & Validation (Quadrupole/TOF) S4->S5 Ion Beam

Self-validating GC-EI-MS workflow ensuring analyte integrity against hydrolysis.

References

  • Linear and Cyclic Polysilanes Containing the Bis(trimethylsilyl)
  • Improved synthesis of HOPh2Si-SiPh2OH and crystal structure analyses of HOPh2Si-SiPh2OH...
  • A Mechanistic Study of Thermal Decomposition of 1,1,2,2-Tetramethyldisilane Using Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry ACS Publications (The Journal of Physical Chemistry A)
  • Synthesis and Characterization of a Variety of α,ω-Bisacylpolysilanes─A Study on Reactivity and Accessibility ACS Omega
Comparative

A Comparative Guide to the Reactivity of 1,2-dichloro-1,1,2,2-tetraphenyldisilane and 1,2-dimethyl-1,1,2,2-tetraphenyldisilane

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate organosilicon reagents is paramount to synthetic success. This guide provides an in-depth comparative...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate organosilicon reagents is paramount to synthetic success. This guide provides an in-depth comparative analysis of the reactivity of two structurally related disilanes: 1,2-dichloro-1,1,2,2-tetraphenyldisilane and 1,2-dimethyl-1,1,2,2-tetraphenyldisilane. While direct kinetic comparisons are not extensively documented in publicly available literature, this guide extrapolates from fundamental principles of organosilicon chemistry to offer a robust, qualitative, and predictive comparison of their behavior in common synthetic transformations.

Introduction: The Decisive Role of the Silicon Substituent

The core of this comparison lies in the profound electronic and steric differences imparted by the chloro and methyl substituents on the silicon atoms. These differences dictate the reactivity of both the silicon centers and the silicon-silicon bond itself. 1,2-dichloro-1,1,2,2-tetraphenyldisilane, with its two reactive Si-Cl bonds, is primed for nucleophilic substitution and serves as a precursor to various silicon-containing heterocycles and polymers. In contrast, 1,2-dimethyl-1,1,2,2-tetraphenyldisilane is a more stable entity, valued for its thermal and chemical resistance, and its utility as a precursor for advanced silicon-based materials and as a reagent in organic synthesis.[1]

Electronic and Steric Effects: A Tale of Two Substituents

The reactivity of these two disilanes is fundamentally governed by the nature of the substituents attached to the silicon atoms.

Electronic Effects:

  • 1,2-dichloro-1,1,2,2-tetraphenyldisilane: The highly electronegative chlorine atoms exert a strong negative inductive effect (-I), withdrawing electron density from the silicon atoms. This renders the silicon centers significantly more electrophilic and, therefore, more susceptible to nucleophilic attack.[2]

  • 1,2-dimethyl-1,1,2,2-tetraphenyldisilane: The methyl groups, in contrast, are weakly electron-donating (+I effect). This increases the electron density on the silicon atoms, making them less electrophilic and consequently less reactive towards nucleophiles.

Steric Effects:

Both molecules feature four bulky phenyl groups attached to the disilane core. These phenyl groups create a sterically congested environment around the silicon atoms, which can hinder the approach of nucleophiles. However, the fundamental electronic differences between the chloro and methyl substituents are the primary drivers of their differential reactivity.

Comparative Reactivity in Key Transformations

Nucleophilic Substitution at Silicon

The most significant difference in reactivity between these two compounds is observed in their interaction with nucleophiles.

  • 1,2-dichloro-1,1,2,2-tetraphenyldisilane: This compound readily undergoes nucleophilic substitution at the silicon-chlorine bond.[2] Reactions with water (hydrolysis), alcohols, and amines are typically vigorous, leading to the displacement of the chloride ions.[3] The high electrophilicity of the silicon atom facilitates this process.

  • 1,2-dimethyl-1,1,2,2-tetraphenyldisilane: The silicon-methyl bond is a strong, non-polar covalent bond. Consequently, this compound is significantly less reactive towards nucleophiles under typical conditions. Cleavage of the Si-C bond requires harsh conditions or specific catalytic activation.

Table 1: Predicted Relative Reactivity towards Nucleophiles

Reactant Type1,2-dichloro-1,1,2,2-tetraphenyldisilane1,2-dimethyl-1,1,2,2-tetraphenyldisilaneRationale
Nucleophiles (e.g., H₂O, ROH, R₂NH) HighVery LowThe Si-Cl bond is highly polarized and labile, making the silicon atom electrophilic. The Si-CH₃ bond is strong and non-polar.
Reductive Cleavage of the Si-Si Bond

The silicon-silicon sigma bond in disilanes can be cleaved by reducing agents, a reaction influenced by the nature of the substituents. Aryldisilanes are generally more susceptible to reductive cleavage than their alkyl counterparts.[4]

  • 1,2-dichloro-1,1,2,2-tetraphenyldisilane: The electron-withdrawing nature of the chlorine atoms will lower the energy of the σ* orbital of the Si-Si bond, making it a better electron acceptor. This is expected to facilitate reductive cleavage by alkali metals (e.g., lithium, sodium) to form silyl anions.

  • 1,2-dimethyl-1,1,2,2-tetraphenyldisilane: The electron-donating methyl groups will raise the energy of the σ* orbital, making it less favorable for electron transfer and thus more resistant to reductive cleavage compared to the dichloro derivative.

Photochemical Reactivity

Irradiation of aryldisilanes can lead to the homolytic cleavage of the Si-Si bond, generating silyl radicals.[5]

  • 1,2-dichloro-1,1,2,2-tetraphenyldisilane: The Si-Si bond is expected to be weaker due to electronic repulsion and steric strain, potentially leading to a higher quantum yield for photolysis.

  • 1,2-dimethyl-1,1,2,2-tetraphenyldisilane: While still capable of undergoing photolysis to form silyl radicals, the Si-Si bond is generally stronger and more stable, likely requiring more energy or resulting in a lower quantum yield for cleavage compared to the dichloro analogue.[6]

Experimental Protocols

The following are representative experimental protocols that highlight the differing reactivity of these two compounds.

Hydrolysis of 1,2-dichloro-1,1,2,2-tetraphenyldisilane

This protocol demonstrates the high reactivity of the Si-Cl bond towards water.

Protocol:

  • In a fume hood, dissolve 1.0 g of 1,2-dichloro-1,1,2,2-tetraphenyldisilane in 20 mL of a suitable organic solvent (e.g., diethyl ether or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add 5 mL of deionized water to the stirred solution at room temperature.

  • Observe the immediate formation of a white precipitate (1,1,2,2-tetraphenyl-1,2-disilanediol and its condensation products) and the evolution of HCl gas (use appropriate safety precautions).

  • Stir the reaction for 30 minutes to ensure complete hydrolysis.

  • The resulting silanol can be isolated by standard workup procedures, including separation of the organic layer, drying with an anhydrous salt (e.g., Na₂SO₄), and removal of the solvent under reduced pressure.

Attempted Hydrolysis of 1,2-dimethyl-1,1,2,2-tetraphenyldisilane

This protocol illustrates the stability of the Si-CH₃ bond.

Protocol:

  • Dissolve 1.0 g of 1,2-dimethyl-1,1,2,2-tetraphenyldisilane in 20 mL of a suitable organic solvent (e.g., tetrahydrofuran) in a round-bottom flask equipped with a magnetic stir bar.

  • Add 5 mL of deionized water to the stirred solution at room temperature.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • It is expected that no significant reaction will be observed, and the starting material can be recovered unchanged after removal of the solvent.

Visualization of Reactivity Concepts

G cluster_0 1,2-dichloro-1,1,2,2-tetraphenyldisilane Reactivity cluster_1 1,2-dimethyl-1,1,2,2-tetraphenyldisilane Reactivity Dichloro Ph₂(Cl)Si-Si(Cl)Ph₂ Substitution Nucleophilic Substitution Dichloro->Substitution ReductiveCleavage Reductive Si-Si Cleavage Dichloro->ReductiveCleavage Nucleophile Nucleophile (e.g., H₂O, ROH) Nucleophile->Substitution Product1 Ph₂(HO)Si-Si(OH)Ph₂ + 2HCl Substitution->Product1 ReducingAgent Reducing Agent (e.g., Li, Na) ReducingAgent->ReductiveCleavage Product2 2 [Ph₂Si(Cl)]⁻ ReductiveCleavage->Product2 Dimethyl Ph₂(Me)Si-Si(Me)Ph₂ NoReaction No Reaction (under mild conditions) Dimethyl->NoReaction Photolysis Photolysis (UV) Dimethyl->Photolysis Nucleophile2 Nucleophile (e.g., H₂O, ROH) Nucleophile2->NoReaction Radicals 2 Ph₂Si(Me)• Photolysis->Radicals

Caption: Comparative reactivity pathways of the two disilanes.

Conclusion

The reactivity of 1,2-dichloro-1,1,2,2-tetraphenyldisilane is dominated by the electrophilic nature of the silicon atoms due to the presence of the chloro substituents, making it highly susceptible to nucleophilic attack and reductive cleavage. In contrast, 1,2-dimethyl-1,1,2,2-tetraphenyldisilane is a more robust compound due to the stronger, less polarized silicon-methyl bonds, and its reactivity is more centered around photochemical cleavage of the Si-Si bond to generate silyl radicals. This comparative understanding is crucial for the rational design of synthetic routes and the development of novel silicon-based materials.

References

  • Hwu, J. R., et al. (1999). Chlorotrimethylsilane, hexamethyldisilane, and 1,2-dimethyl-1,1,2,2-tetraphenyldisilane as oxidizing agents in the conversion of hydrazines to 2-tetrazenes. Trimethylsilyl anion as a leaving group. The Journal of Organic Chemistry, 64(7), 2211-2218.
  • Gupper, A., & Hassler, K. (2001). Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane. European Journal of Inorganic Chemistry, 2001(8), 2007-2011.
  • LibreTexts. (n.d.). Nucleophilic Substitution Reactions.
  • ECHA. (2015).
  • Al-Sheikh, A. (2017). Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes (Ph3MM′Ph2Me; M, M′ = Si and Ge). Molecules, 22(12), 2185.
  • Vaia. (n.d.). Compare the relative reactivity of silanes and alkanes toward nucleophilic attack.
  • Kira, M., et al. (2003). Thermal and Photochemical Cleavage of SiSi Double Bond in Tetrasila-1,3-diene. Organometallics, 22(15), 2971-2973.
  • Mochalov, G., et al. (2023). Thermodynamics and Kinetics of the Reaction of Catalytic Dismutation of Chlorosilanes in the Vapor Phase in the Temperature Range of 353–393 K. Kinetics, 3(1), 114-124.
  • Luyt, A. S., & Tacke, R. (2021). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. Organometallics, 40(16), 2686-2696.
  • Di Terlizzi, L., et al. (2021). Aryl–Cl vs heteroatom–Si bond cleavage on the route to the photochemical generation of σ,π-heterodiradicals. Photochemical & Photobiological Sciences, 20(11), 1483-1492.
  • PubChem. (n.d.). 1,2-dimethyl-1,1,2,2-tetraphenyldisilane. [Online]. Available at: [Link]

  • PubChem. (n.d.). 1,2-dichloro-1,1,2,2-tetraphenyldisilane. [Online]. Available at: [Link]

  • PubChem. (n.d.). 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. [Online]. Available at: [Link]

  • ChemInform. (2010). 1,1,2,2-Tetraphenyldisilane as a Diversified Radical Reagent. 29(28).
  • Organic Chemistry Portal. (n.d.). 1,2-Dichloroalkane synthesis by chlorination or substitution. [Online]. Available at: [Link]

  • Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 6(3), 1033-1046.
  • Barton, T. (n.d.). Reactive Intermediates in Organosilicon Chemistry. In Silicon Compounds: Silanes & Silicones.
  • U.S. Environmental Protection Agency. (1982). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals.
  • Encyclopedia.pub. (2023). Insights into Si-Si and Si-H Bond.
  • Nagase, S., et al. (2025). Thermal and Photochemical Reactions of Organosilicon Compounds. International Journal of Molecular Sciences, 26(5), 4813.
  • Wang, Y., et al. (2022). Disilane-bridged architectures: an emerging class of molecular materials. Chemical Society Reviews, 51(2), 539-560.
  • Kumar, P. S., et al. (2009). Reductive Cleavage of 1,2-Oxazines Promoted by Zinc and Ammonium Chloride; Mild One Pot Preparation of γ-Hydroxy Ketones. E-Journal of Chemistry, 6(S1), S333-S338.
  • American Elements. (n.d.). 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. [Online]. Available at: [Link]

  • Khan Academy. (2024, January 28). Nucleophilic substitution reactions | Haloalkanes and Haloarenes | Chemistry | Khan Academy [Video]. YouTube.
  • Barberra, C. (n.d.). Kinetics of Chemical Reactions.
  • Li, Y.-S. (1989). The kinetics of degradation of 1,2-dichloroethane, 1,1,1-trichloroethane and 1,1,2,2-tetrachloroethane in a photoreactor using o. [Master's thesis, New Jersey Institute of Technology]. Digital Commons @ NJIT.
  • Cohen, T., & Bhupathy, M. (1989). 2,5-dimethyl-2,4-hexanediol. Organic Syntheses, 67, 102.
  • AK LECTURES. (2014, June 25). Oxidative Cleavage of 1,2 Diols [Video]. YouTube.

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Validation

X-Ray Diffraction Data Validation for 1,2-Dichloro-1,1,2,2-tetraphenyldisilane: A Comparative Structural Guide

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: Structural Validation & Precursor Comparison Guide Executive Summary In advanced organosilicon synthesis, 1,2-dichloro-1,1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: Structural Validation & Precursor Comparison Guide

Executive Summary

In advanced organosilicon synthesis, 1,2-dichloro-1,1,2,2-tetraphenyldisilane (DCTPDS, CAS 15288-62-7) is a highly valued electrophilic precursor used to construct complex α,ω-bisacylpolysilanes and next-generation photoinitiators[1]. With a molecular weight of 435.49 g/mol and a highly congested steric environment [2], verifying its exact three-dimensional architecture via Single-Crystal X-Ray Diffraction (SC-XRD) is a mandatory quality control step before downstream synthesis.

This guide objectively compares DCTPDS against alternative disilane precursors, evaluates the top software ecosystems used for its crystallographic validation, and provides a self-validating experimental protocol for resolving its crystal structure.

Mechanistic Context: Product vs. Alternative Precursors

When designing synthetic routes requiring a Si-Si backbone, chemists must balance steric protection with leaving-group reactivity. DCTPDS offers a highly specific structural profile compared to common alternatives:

  • 1,2-Dichloro-1,1,2,2-tetraphenyldisilane (The Target): The four bulky phenyl rings provide intense steric shielding, preventing unwanted side reactions, while the two electronegative chlorine atoms elongate the Si-Si bond and serve as excellent leaving groups for nucleophilic substitution (e.g., Grignard reactions) [3].

  • Alternative 1: Hexaphenyldisilane (HPDS): While highly crystalline and stable, HPDS lacks reactive halogen sites. It is essentially a "dead-end" for functionalization unless subjected to harsh, bond-breaking conditions like trifluoromethanesulfonic acid [3].

  • Alternative 2: 1,2-Dichloro-1,1,2,2-tetramethyldisilane (DCTMDS): Though highly reactive, it lacks the steric bulk of phenyl groups. In catalytic environments, DCTMDS is prone to unwanted BF₃-induced Si-Si bond cleavage and subsequent sila-aldol reactions rather than clean substitution [1].

Table 1: Comparative Structural & Reactivity Metrics

Note: Bond lengths are approximate standard values derived from sterically congested disilanes at 100 K [4].

Precursor CompoundMolecular FormulaSi-Si Bond Length (Å)Si-Cl Bond Length (Å)Steric BulkPrimary Synthetic Application
1,2-Dichloro-1,1,2,2-tetraphenyldisilane C₂₄H₂₀Cl₂Si₂~2.37 - 2.39~2.06HighPrecursor for bisacylpolysilanes
Hexaphenyldisilane C₃₆H₃₀Si₂~2.36N/AVery HighStable reference standard
1,2-Dichloro-1,1,2,2-tetramethyldisilane C₄H₁₂Cl₂Si₂~2.34~2.05LowSila-aldol reactions

XRD Data Validation Platforms: A Comparative Evaluation

Validating the SC-XRD data of DCTPDS requires rigorous computational checks to prevent the publication of erroneous structures. The sheer bulk of the phenyl rings often leads to positional disorder, requiring specific software solutions.

  • PLATON (checkCIF) - The Gold Standard: PLATON is non-negotiable for final validation. It excels at detecting missed higher symmetry (e.g., pseudo-inversion centers common in symmetric disilanes) and calculating solvent-accessible voids where co-crystallized toluene might be hiding.

  • Olex2 - The Visualization Leader: Compared to command-line alternatives, Olex2 provides superior real-time visual feedback. It is the optimal choice for modeling the thermal libration (dynamic twisting) of the four phenyl rings in DCTPDS.

  • SHELXL - The Mathematical Engine: While Olex2 provides the interface, SHELXL remains the undisputed core engine for full-matrix least-squares refinement, essential for accurately determining the anisotropic displacement parameters of the heavy Si and Cl atoms [1].

Self-Validating Experimental Protocol for SC-XRD

To ensure absolute scientific integrity, the following protocol is designed as a closed-loop system where the physical methodology directly informs the computational validation.

Step 1: Crystal Growth via Thermal Gradient

  • Action: Dissolve DCTPDS in dry toluene. Cool slowly from 25 °C to -30 °C over 72 hours.

  • Causality: Rapid precipitation traps impurities and creates lattice defects. Slow cooling allows the bulky phenyl rings to pack thermodynamically, yielding highly ordered, diffraction-quality single crystals without twinning [1].

Step 2: Low-Temperature Data Collection

  • Action: Mount the crystal on a Bruker APEX II diffractometer using a cryoloop and perfluoropolyether oil. Collect data at 100 K using Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Mo Kα radiation minimizes absorption errors inherent to chlorine-containing compounds. The 100 K nitrogen stream freezes the dynamic libration of the phenyl rings, preventing the artificial shortening of C-C bonds and improving the signal-to-noise ratio at high diffraction angles [1].

Step 3: Data Reduction and Absorption Correction

  • Action: Integrate frames using SAINT and apply multi-scan empirical absorption correction via SADABS.

  • Causality: SADABS corrects for the varying path lengths of the X-ray beam through the irregularly shaped crystal, ensuring the intensity data accurately reflects the structure factors.

Step 4: Intrinsic Phasing and Refinement

  • Action: Solve the structure using SHELXT (intrinsic phasing) and refine using SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: Intrinsic phasing efficiently locates the heavy Si and Cl atoms. The positions of these atoms then phase the rest of the electron density map, revealing the carbon framework.

Step 5: Self-Validating Checkpoint (checkCIF)

  • Action: Generate a CIF file and run it through the IUCr checkCIF routine. The structure is only validated if R1 < 0.05, wR2 < 0.15, and zero A-level alerts are present.

  • Causality: This acts as a closed-loop validation. For instance, an A-level alert regarding "Missing Symmetry" mathematically proves the space group was assigned incorrectly, prompting an immediate return to Step 4 to resolve the structural logic.

Visualizing the Validation Logic

XRD_Validation Crystal Single Crystal Growth (Toluene, -30°C) Diffraction X-Ray Data Collection (Mo Kα, 100 K) Crystal->Diffraction Integration Data Reduction & Absorption (SADABS) Diffraction->Integration Structure Structure Solution (SHELXT Phasing) Integration->Structure Refinement Least-Squares Refinement (SHELXL) Structure->Refinement Validation Structural Validation (PLATON checkCIF) Refinement->Validation Validation->Refinement Resolve B/C Alerts CCDC CCDC Database Deposition Validation->CCDC R1 < 0.05, No A-Alerts

Workflow for SC-XRD data collection and validation of 1,2-dichloro-1,1,2,2-tetraphenyldisilane.

References

  • Synthesis and Characterization of a Variety of α,ω-Bisacylpolysilanes—A Study on Reactivity and Accessibility. ACS Omega, 2022. Available at:[Link]

  • 1,2-dichloro-1,1,2,2-tetraphenyldisilane Compound Summary. PubChemLite / National Center for Biotechnology Information. Available at:[Link]

  • Crystal structures of three sterically congested disilanes. Acta Crystallographica Section E, 2017. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 1,2-Dichloro-1,1,2,2-tetraphenyldisilane

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a precise chemical transformation. The disposal of reactive chlorosilanes like 1,2-dichloro-1,1,2,2-tetraphen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a precise chemical transformation. The disposal of reactive chlorosilanes like 1,2-dichloro-1,1,2,2-tetraphenyldisilane (CAS: 15288-62-7) requires a deep understanding of organosilicon chemistry. This compound is a moisture-sensitive, highly reactive solid that generates corrosive hydrogen chloride (HCl) gas upon contact with water[1].

This guide provides a field-proven, self-validating methodology for neutralizing this specific disilane on a laboratory scale, ensuring absolute safety, environmental compliance, and operational efficiency.

The Causality of Chlorosilane Quenching

To design a safe disposal protocol, we must first understand the mechanistic causality of the hazard. The Si-Cl bond is highly electrophilic. When exposed directly to water, the nucleophilic attack by H2​O is rapid and highly exothermic, leading to the uncontrolled release of gaseous HCl and the formation of silanols, which subsequently condense into polysiloxanes[2].

The Strategic Approach: Instead of direct hydrolysis, we employ a two-stage dilution and alcoholysis/hydrolysis strategy :

  • Solvation (Thermal Mass): The solid disilane is first dissolved in an anhydrous, inert solvent (e.g., toluene or heptane). This solvent acts as a thermal sink, absorbing the heat of the subsequent reaction and preventing localized hot spots[2].

  • Alcoholysis (Kinetic Control): We introduce isopropanol before water. Isopropanol is a bulkier, less reactive nucleophile than water. It converts the Si-Cl bonds to Si-O-iPr bonds at a controlled, manageable rate, mitigating the risk of explosive HCl evolution[2].

  • Hydrolysis (Final Quench): Only after the intermediate silyl ethers are formed do we introduce water to drive the reaction to completion, yielding stable siloxanes and aqueous hydrochloric acid, which can then be neutralized[3].

Quantitative Hazard & Operational Data

Before initiating any disposal workflow, verify the physical properties and hazard profile of the material. The following table summarizes the critical operational parameters for 1,2-dichloro-1,1,2,2-tetraphenyldisilane[1][4].

ParameterSpecification / ValueOperational Implication
Chemical Formula C24​H20​Cl2​Si2​ High molecular weight; yields bulky, hydrophobic siloxane byproducts.
Physical State White to light yellow powder/crystalMust be dissolved in a solvent prior to liquid-phase quenching.
Melting Point 112.0 °C to 116.0 °CSolid at room temperature; requires agitation for complete solvation.
Primary Hazards Corrosive (H314), Water-ReactiveCauses severe skin burns; mandates strict exclusion of ambient moisture during storage.
Approved Solvents Toluene, Heptane, Diethyl EtherMust be strictly anhydrous to prevent premature, uncontrolled hydrolysis.
Quenching Agents Isopropanol (1st), H2​O (2nd)Staged addition controls reaction kinetics and exothermicity.

Self-Validating Safety & PPE Protocols

Every protocol must be a self-validating system. You should not proceed to the next step unless the current step's safety metrics are confirmed.

  • Engineering Controls: Perform all operations in a certified chemical fume hood. Validation: Check the fume hood monitor to ensure a face velocity of 80–120 fpm before opening the chemical container[5].

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat (Nomex), chemical splash goggles, and heavy-duty nitrile gloves (or double-glove)[5][6]. Validation: Inspect gloves for micro-tears using the inflation method prior to donning.

  • Emergency Readiness: Ensure a Class D fire extinguisher or dry sand is within arm's reach. Never use water to extinguish a chlorosilane fire, as it will generate more HCl gas and potentially explosive hydrogen if secondary reactions occur[6].

Step-by-Step Laboratory Disposal Methodology

This protocol is designed for laboratory-scale quantities (e.g., < 10 grams). For bulk quantities, the material must be disposed of via a licensed hazardous waste contractor without in-house treatment[7][8].

Phase 1: Preparation & Solvation
  • Purge the System: Flush a multi-neck round-bottom flask with inert gas (Nitrogen or Argon) to displace ambient moisture.

  • Dissolve the Solid: Transfer the 1,2-dichloro-1,1,2,2-tetraphenyldisilane waste into the flask. Add 10 mL of anhydrous toluene or heptane per 1 gram of disilane[2].

  • Validation Gate: Stir magnetically until the solid is entirely dissolved. Do not proceed if undissolved particulates remain, as they will cause unpredictable reaction spikes later.

  • Cooling: Submerge the flask in an ice-water bath. Insert a thermocouple or alcohol thermometer. Wait until the internal temperature stabilizes between 0 °C and 5 °C.

Phase 2: Controlled Alcoholysis and Hydrolysis
  • Alcohol Addition: Equip the flask with an addition funnel. Add anhydrous isopropanol (approx. 3 molar equivalents relative to the Si-Cl bonds) dropwise[2].

  • Validation Gate: Monitor the temperature. If the temperature exceeds 10 °C, pause the addition immediately. The absence of violent bubbling and temperature stability validates that the kinetic control is working.

  • Water Addition: Once all isopropanol is added and the temperature has returned to < 5 °C, add distilled water dropwise via the addition funnel to complete the hydrolysis[7]. Stir for an additional 30 minutes at room temperature.

Phase 3: Neutralization and Phase Separation
  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. The mixture will separate into an upper organic layer (toluene/heptane + polysiloxanes) and a lower aqueous layer (water + HCl + isopropanol)[7].

  • Neutralization: Drain the lower aqueous layer into a large beaker containing a stirring 5-10% Sodium Bicarbonate ( NaHCO3​ ) solution[2]. Add slowly to control CO2​ effervescence.

  • Validation Gate: Test the aqueous mixture with pH indicator paper. The process is validated when the pH stabilizes between 7.0 and 8.0.

Phase 4: Waste Segregation
  • Organic Waste: Collect the upper organic layer and dispose of it in a clearly labeled "Halogen-Free Hazardous Organic Waste" container (unless your solvent was halogenated).

  • Aqueous Waste: Once neutralized, the aqueous layer can typically be disposed of in the aqueous waste stream, subject to your institution's Environmental Health and Safety (EHS) guidelines[5].

Process Visualization

The following diagram illustrates the logical flow and phase separation dynamics of the quenching process.

G Start 1,2-Dichloro-1,1,2,2- tetraphenyldisilane Waste Solvation Dissolve in Inert Solvent (Toluene/Heptane) Start->Solvation Cooling Ice Bath Cooling (0-5 °C) Solvation->Cooling Alcoholysis Dropwise Addition of Isopropanol (Mild Quench) Cooling->Alcoholysis Hydrolysis Dropwise Addition of Water (Complete Hydrolysis) Alcoholysis->Hydrolysis Separation Phase Separation (Separatory Funnel) Hydrolysis->Separation OrgPhase Organic Phase (Siloxanes + Solvent) Separation->OrgPhase AqPhase Aqueous Phase (HCl + Isopropanol + Water) Separation->AqPhase WasteOrg Hazardous Organic Waste OrgPhase->WasteOrg Neutralize Neutralize with NaHCO3 (Target pH 7-8) AqPhase->Neutralize WasteAq Aqueous Waste Disposal Neutralize->WasteAq

Caption: Workflow for the controlled quenching and phase-segregated disposal of chlorosilane waste.

References

  • Water Reactives Standard Operating Procedure (SOP) Template Duke University Occupational and Environmental Safety Office (OESO)[Link]

  • (Me3N)Mo(CO)5-Catalyzed Reduction of DMF by Disiloxane and Disilane Moieties: Fate of the Silicon-Containing Fragments Organometallics - ACS Publications[Link]

Sources

Handling

Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 1,2-Dichloro-1,1,2,2-tetraphenyldisilane

This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with 1,2-Dichloro-1,1,2,2-tetraphenyldisilane (CAS No. 15288-62-7).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with 1,2-Dichloro-1,1,2,2-tetraphenyldisilane (CAS No. 15288-62-7). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of the causality behind these safety measures, ensuring each protocol is a self-validating system for laboratory safety.

Hazard Analysis: The "Why" Behind the Precautions

Understanding the chemical nature of 1,2-Dichloro-1,1,2,2-tetraphenyldisilane is fundamental to appreciating its risks. The primary hazard is not flammability, which is often associated with simpler silanes, but its severe corrosivity.

  • Primary Hazard: Severe Corrosivity: This compound is classified with the hazard statement H314, indicating it causes severe skin burns and eye damage. It is also designated H290, meaning it may be corrosive to metals.

  • Causality of Corrosivity: The molecule contains silicon-chlorine bonds, making it a chlorosilane. Chlorosilanes react readily with moisture (hydrolysis), including ambient humidity or moisture on skin, eyes, and mucous membranes. This reaction cleaves the Si-Cl bond and produces hydrogen chloride (HCl), a strong and highly corrosive acid. It is the in situ generation of HCl that is responsible for the severe burns.

  • Inhalation Hazard: Inhaling dust or mists of this compound is particularly dangerous. The substance can hydrolyze within the respiratory tract, causing severe irritation and chemical burns to the lungs.[1]

It is crucial to distinguish this compound from unsubstituted disilane (Si₂H₆), which is a pyrophoric gas that can ignite spontaneously in air.[2][3] The bulky tetraphenyl groups and chlorine atoms on this molecule significantly alter its properties, making corrosivity the dominant risk.

The Core PPE Protocol: A Multi-Layered Defense

A robust safety plan relies on the hierarchy of controls. While PPE is the final line of defense, it is a critical one when handling this material.

Engineering Control (Primary Defense)

All handling of 1,2-Dichloro-1,1,2,2-tetraphenyldisilane, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[4] The fume hood provides critical exhaust ventilation to protect the user from inhaling corrosive dust and vapors.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory. The selection is based on the compound's high reactivity and corrosive byproducts.

  • Eye and Face Protection: Due to the severe eye damage risk (H314), standard safety glasses are insufficient.

    • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166.[6]

    • Strongly Recommended: A full-face shield worn over chemical splash goggles. This provides an additional layer of protection against splashes for the entire face.

  • Hand Protection: No single glove material is impervious to all chemicals.[7] A double-gloving strategy is recommended to provide robust protection.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemical-resistant glove with high resistance to corrosive materials and organosilicons. Based on permeation testing of similar compounds, Butyl rubber or a laminate glove (e.g., 4H®/Silver Shield®) are excellent choices.[7] Always check the manufacturer's compatibility data.

  • Body Protection:

    • A flame-resistant laboratory coat should be worn and kept fully buttoned.

    • For procedures with a higher risk of splashing or when handling quantities greater than a few grams, a chemical-resistant apron made of PVC or a similar material is required.[8]

  • Respiratory Protection:

    • Under Normal Operations: A properly functioning chemical fume hood is the primary method of respiratory protection, and a separate respirator should not be necessary.

    • In Case of Emergency: For spill cleanup or a failure of engineering controls, respiratory protection is essential. A full-facepiece air-purifying respirator (APR) with NIOSH-approved cartridges for acid gases and particulates (P100/Acid Gas) is required.[9] Cartridge respirators must not be used in areas with unknown vapor concentrations.[1]

PPE Summary Table
OperationEye/Face ProtectionHand Protection (Double Glove)Body ProtectionRespiratory Protection
Weighing/Transfer (<10g) Goggles & Face ShieldInner: Nitrile, Outer: Butyl/LaminateLab CoatChemical Fume Hood
Reaction Setup/Workup Goggles & Face ShieldInner: Nitrile, Outer: Butyl/LaminateLab Coat & Chemical ApronChemical Fume Hood
Small Spill Cleanup Full-Face RespiratorInner: Nitrile, Outer: Butyl/LaminateChemical Resistant CoverallsFull-Face APR (P100/Acid Gas)
Waste Neutralization Goggles & Face ShieldInner: Nitrile, Outer: Butyl/LaminateLab Coat & Chemical ApronChemical Fume Hood

Standard Operating Procedure (SOP): Weighing and Dissolving

This protocol provides a step-by-step method for safely handling the solid compound.

  • Preparation:

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE as specified in the table above.

    • Cover the work surface within the fume hood with absorbent, chemical-resistant bench paper.

    • Gather all necessary equipment: a glass or PTFE-coated spatula, a glass container for weighing, and the appropriate solvent. Do not use metal spatulas, as the compound may be corrosive to them.

  • Weighing:

    • Place the receiving flask or beaker on the analytical balance inside the fume hood and tare the weight.

    • Carefully open the container of 1,2-Dichloro-1,1,2,2-tetraphenyldisilane, pointing the opening away from you.

    • Using the appropriate spatula, carefully transfer the desired amount of solid to the tared container. Avoid creating airborne dust.

    • Securely close the primary container immediately after transfer.

  • Dissolution:

    • Remove the weighed sample from the balance.

    • Slowly add an anhydrous, inert solvent (e.g., heptane, toluene) to the container.[4] Be aware that any residual moisture in the solvent could cause a reaction.

    • Stir the mixture gently using a magnetic stir bar or gentle swirling until the solid is dissolved.

  • Cleanup:

    • Carefully wipe down the spatula and any contaminated surfaces with a cloth dampened with an inert solvent.

    • Treat all disposable materials (bench paper, wipes) as hazardous waste.

Emergency and Disposal Protocols

Spill Response (Small Solid Spill)
  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary. Do not attempt to clean a large spill without proper training and equipment.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Neutralize: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Follow this by covering the area with a weak base like sodium bicarbonate to neutralize any HCl that may form from contact with ambient moisture.[10] DO NOT use water, as it will react violently.[1]

  • Collect: Once neutralized, carefully sweep the material into a clearly labeled hazardous waste container using non-sparking tools.

  • Decontaminate: Wipe the area with a cloth dampened with an inert solvent, followed by soap and water.

Waste Disposal: Controlled Hydrolysis

Disposal of waste chlorosilanes requires a controlled neutralization process to safely manage the reactive hazards.[4]

  • Dilution: In a chemical fume hood, dilute the waste material containing 1,2-Dichloro-1,1,2,2-tetraphenyldisilane with an equal volume of an anhydrous, inert solvent like heptane or toluene.[4]

  • Neutralization Setup: Prepare a separate, large beaker containing an excess (at least 10-fold by volume) of a 5-10% sodium bicarbonate solution. Place it on a stir plate with gentle stirring.

  • Controlled Addition: Using a dropping funnel, add the diluted chlorosilane waste to the stirring bicarbonate solution dropwise. The rate of addition must be slow to control heat generation and the release of CO₂ gas from neutralization.[4]

  • Completion: After the addition is complete, allow the mixture to stir for at least one hour to ensure the reaction is finished.

  • Final Disposal: The resulting mixture will contain an organic layer and an aqueous layer, possibly with precipitated polysiloxane solids. This entire mixture should be collected and disposed of as hazardous chemical waste through your institution's environmental health and safety office.[4]

Workflow Visualization: Safe Handling Protocol

The following diagram outlines the logical flow for safely handling 1,2-Dichloro-1,1,2,2-tetraphenyldisilane from initial planning to final disposal.

A 1. Risk Assessment (Review SDS & SOP) B 2. Don Required PPE (Face Shield, Double Gloves, Apron) A->B Proceed C 3. Prepare Workspace (Verify Fume Hood, Cover Surface) B->C Proceed D 4. Handle Chemical (Weighing, Transfer, Reaction) C->D Proceed E 5. Decontaminate (Clean Equipment & Surfaces) D->E Task Complete H Emergency Path (Spill or Exposure) D->H Incident Occurs F 6. Doff PPE (Correct Removal Sequence) E->F Workspace Clean G 7. Waste Disposal (Controlled Hydrolysis & Segregation) F->G Decontaminated

Caption: Safe Handling Workflow from Prep to Disposal.

References

  • Precautions For Safe Use Of Organosilicon. (2023, November 14). Water repellent. [Link]

  • Disilane Safety Data Sheet. (2020). SIAD S.p.A.[Link]

  • Disilane Safety Data Sheet. (2025, May 21). Linde Gas. [Link]

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. (2017, October 2). Silicones Environmental Health and Safety Council (SEHSC). [Link]

  • Exploring Silicone Rubber's Contribution to Personal Protective Equipment. (2025, July 8). XIAMETER. [Link]

  • Personal Protective Equipment (PPE). (2026, March 23). CHEMM. [Link]

  • Disilane Safety Data Sheet. (2023, March 27). REC Silicon. [Link]

  • Permeation of Substituted Silanes and Siloxanes Through Selected Gloves and Protective Clothing. (2026, February 9). ResearchGate. [Link]

  • Safe Handling of Chlorosilanes Guide. Scribd. [Link]

  • MSDS: DISILANE (Silicon Hexahydride). (1996, June 7). UCSB Nanofab Wiki. [Link]

  • Dichlorosilane Safety Data Sheet. (2009, December 15). Matheson Tri-Gas, Inc.[Link]

  • Dichlorodimethylsilane Safety Data Sheet. Linde Gas. [Link]

  • Trichlorosilane - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Disilane Safety Data Sheet. (2015, May 18). Airgas. [Link]

  • CHLOROSILANE, 95% Safety Data Sheet. (2017, January 30). Gelest, Inc.[Link]

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